tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREUHPKGCXOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629568 | |
| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-04-5 | |
| Record name | tert-Butyl methyl[(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties and Synthetic Insights of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS No. 138022-04-5) is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a piperidine ring and a Boc-protected secondary amine, makes it a versatile scaffold for the development of novel therapeutics, notably as an intermediate for IRAK4 inhibitors and orexin receptor antagonists. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a plausible synthetic route.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 138022-04-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3][4] |
| Molecular Weight | 228.34 g/mol | [3] |
| Appearance | Colorless to yellow solid or liquid | [5] |
| Purity | Typically ≥95% | [3][5] |
| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below.
Melting Point Determination
The melting point of a solid organic compound provides a crucial indication of its purity.
Protocol:
-
Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (for liquid samples)
Should the compound be a liquid at room temperature, its boiling point can be determined using the following method.
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube) alongside a thermometer.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Assessment
Understanding the solubility profile of the compound is critical for reaction setup, workup, and purification.
Protocol:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Procedure: To approximately 10-20 mg of this compound in a small test tube, the chosen solvent is added dropwise with agitation.
-
Observation: The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the amount of solvent required to dissolve a known mass of the compound can be measured.
Synthetic Pathway and Experimental Workflow
A likely synthetic pathway starts from 4-(aminomethyl)piperidine. The primary amine is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate. The piperidine nitrogen is then protected, followed by methylation of the carbamate nitrogen, and finally deprotection of the piperidine nitrogen. A more direct route could involve the reductive amination of 1-Boc-piperidine-4-carbaldehyde with methylamine, followed by protection of the resulting secondary amine with a Boc group.
Logical Workflow for a Plausible Synthesis
Caption: Plausible synthetic routes to the target compound.
Role in Drug Development: An Intermediate for Advanced Therapeutics
This compound serves as a crucial intermediate in the synthesis of next-generation therapeutics, particularly IRAK4 inhibitors and orexin receptor antagonists.
IRAK4 Inhibitor Synthesis Workflow
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. Inhibitors of IRAK4 are being investigated for the treatment of various autoimmune diseases and cancers. The piperidine moiety of this compound is often incorporated into the final inhibitor structure to confer desirable pharmacokinetic properties.
Caption: Role as an intermediate in IRAK4 inhibitor synthesis.
Orexin Receptor Antagonist Synthesis Workflow
Orexin receptors are involved in the regulation of sleep-wake cycles, and their antagonists are developed for the treatment of insomnia. The piperidine structure provided by this compound is a common feature in many orexin receptor antagonists.
Caption: Role as an intermediate in orexin antagonist synthesis.
References
In-Depth Technical Guide: tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS No. 138022-04-5) is a key bifunctional molecule employed in medicinal chemistry and drug discovery. Its structure, incorporating a piperidine scaffold and a Boc-protected secondary amine, makes it a valuable building block, particularly in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central piperidine ring, which is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. Attached to the 4-position of the piperidine via a methylene group is a methylcarbamate moiety. The carbamate nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.
Synonyms: N-methyl-N-(4-piperidinylmethyl)-carbamic acid, 1,1-dimethylethyl ester[1]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 138022-04-5 | [2][3][4][5] |
| Molecular Formula | C12H24N2O2 | [2][3] |
| Molecular Weight | 228.33 g/mol | [5] |
| Physical Form | Colorless to yellow solid or liquid | [4] |
| Purity | ≥95% | [4] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [4] |
Application in PROTAC Technology
A significant and cutting-edge application of this compound is its use as a linker component in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6][7] The linker plays a critical role in a PROTAC's efficacy by connecting the target-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a productive ternary complex.
The piperidine moiety within this compound can be a part of the E3 ligase ligand or the linker itself, contributing to the overall structural and physicochemical properties of the PROTAC, such as solubility and cell permeability.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this pathway.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
General Synthesis of N-Boc Protected Piperidine Derivatives
The synthesis of tert-butyl carbamates often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). For a compound like this compound, a potential synthetic route could involve the reductive amination of a suitable piperidine precursor followed by Boc protection.
Materials:
-
Piperidine-4-carbaldehyde derivative
-
Methylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reductive Amination:
-
Dissolve the piperidine-4-carbaldehyde derivative in dichloromethane (DCM).
-
Add methylamine (as a solution in a suitable solvent like THF or as a gas) and stir the mixture at room temperature for a specified period to form the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.
-
-
Boc Protection:
-
Dissolve the crude secondary amine in DCM.
-
Add a suitable base, such as triethylamine (TEA).
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction times, and stoichiometry of reagents, would need to be optimized for the specific starting materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in modern drug discovery, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its well-defined structure and the chemical tractability of the Boc protecting group make it an important tool for medicinal chemists. The provided information on its properties, its application in PROTACs, and a general synthetic approach offers a solid foundation for researchers and scientists working in this area.
References
- 1. CAS 138022-04-5: TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-C… [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 138022-04-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Versatile Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a key chemical intermediate in medicinal chemistry. It details the compound's chemical properties, synthesis, and significant applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information including experimental protocols and pathway diagrams to illustrate its utility as a synthetic building block and PROTAC linker.
Chemical Identity and Properties
This compound is a bifunctional organic compound featuring a piperidine scaffold and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The piperidine ring is a privileged structure in medicinal chemistry, valued for its three-dimensional framework that facilitates precise interactions with biological targets.[1] The Boc group serves as a robust and easily removable protecting group for the amine, enabling selective chemical modifications at other sites within a molecule.[1] The presence of the methyl group on the carbamate nitrogen provides distinct steric and electronic properties compared to its secondary amine counterpart.
This compound is formally known by its IUPAC name: This compound .[2] Its properties and identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 138022-04-5 | [2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][4] |
| Molecular Weight | 228.34 g/mol | [2][4] |
| Canonical SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C | [2] |
| Purity | Typically ≥95% | [2] |
| Physical Form | Solid or semi-solid | [5] |
| Storage Conditions | Room temperature, inert atmosphere, dark place | [1][5] |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules with therapeutic potential.
Intermediate for Bioactive Molecules
The piperidine-carbamate scaffold is integral to the design of various enzyme inhibitors and receptor antagonists. While direct research on this specific methylated compound is limited in publicly available literature, structurally related piperidine carbamates are key intermediates in the development of:
-
IRAK4 Inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key target for treating inflammatory and autoimmune diseases.[1] Chiral piperidine carbamates are pivotal intermediates in the synthesis of potent IRAK4 inhibitors.[1][6]
-
Orexin Receptor Antagonists: These are targeted for the treatment of sleep disorders. The synthesis of these antagonists often employs piperidine-based intermediates.[1][6]
-
NLRP3 Inflammasome Inhibitors: The related compound, tert-butyl piperidin-4-ylcarbamate, is a starting material for novel inhibitors of the NLRP3 inflammasome, a critical complex in inflammatory signaling.[1]
The table below summarizes the therapeutic targets addressed by molecules derived from closely related piperidinyl-carbamate scaffolds.
| Target Enzyme/Pathway | Therapeutic Area | Derivative Compound Example | Activity | Reference(s) |
| BACE1 | Alzheimer's Disease | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | IC₅₀ = 15.4 nM | [1] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Kᵢ = 0.17 µM | [1] |
| NLRP3 Inflammasome | Inflammatory Diseases | Cyanoguanidine derivatives | Inhibition of pyroptosis | [1] |
PROTAC Linker
This compound is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][7] The piperidine structure within the linker can provide favorable physicochemical properties and spatial orientation.
Experimental Protocols
General Synthetic Pathway
The synthesis of this compound can be conceptualized as a multi-step process starting from commercially available piperidine derivatives. A plausible synthetic workflow is outlined below. This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Detailed Methodology: Boc Protection
This protocol details the final step of the proposed synthesis: the protection of the secondary amine with a Boc group.
Materials:
-
N-Methyl-1-(piperidin-4-yl)methanamine (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel
Procedure:
-
Dissolve N-methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution with stirring.
-
In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Safety Note: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Involvement in Signaling Pathways
As a synthetic intermediate, this compound is used to create molecules that modulate critical signaling pathways in disease. For instance, derivatives of the piperidine-carbamate scaffold have been developed to inhibit the NLRP3 inflammasome, a key component of the innate immune system.
Conclusion
This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its structure combines the advantageous properties of the piperidine scaffold with the utility of a Boc-protected secondary amine, making it an essential building block for complex molecular architectures. Its application in synthesizing targeted inhibitors and its emerging role as a PROTAC linker underscore its continued importance in medicinal chemistry and the pursuit of novel therapeutics.
References
- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 2. This compound 95% | CAS: 138022-04-5 | AChemBlock [achemblock.com]
- 3. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS 138022-04-5): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl methyl(piperidin-4-ylmethyl)carbamate, registered under CAS number 138022-04-5. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its structural features, incorporating a piperidine moiety and a Boc-protected secondary amine, make it a versatile linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a plausible synthetic route with an experimental protocol, and explores its application in the development of novel therapeutics, including degraders of Bruton's Tyrosine Kinase (BTK) and modulators of the Hippo signaling pathway.
Chemical Properties and Identification
This compound is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on a methylamino-methyl substituent at the 4-position of the piperidine ring.
| Property | Value |
| CAS Number | 138022-04-5 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C |
| Physical Form | Colorless to yellow solid or liquid |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, culminating in a reductive amination reaction. A common and efficient method involves the reaction of a Boc-protected piperidine derivative with methylamine.
Plausible Synthetic Pathway
A likely synthetic route begins with commercially available N-Boc-piperidine-4-carboxaldehyde. This aldehyde undergoes reductive amination with methylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the target compound.
Experimental Protocol: Reductive Amination
The following is a representative experimental protocol for the synthesis of this compound via reductive amination.
Materials:
-
N-Boc-piperidine-4-carboxaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxaldehyde (1 equivalent) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure product.
Applications in Drug Development
The primary application of this compound is as a bifunctional linker precursor in the synthesis of PROTACs. The piperidine ring provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands of a PROTAC, a critical factor for the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The Boc-protected amine allows for facile deprotection and subsequent conjugation to either the target protein ligand or the E3 ligase ligand.
PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Application in Bruton's Tyrosine Kinase (BTK) Degraders
This compound has been utilized as a building block in the synthesis of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. In this context, the deprotected linker is typically coupled to a BTK inhibitor (the "warhead") and an E3 ligase ligand, such as derivatives of thalidomide or pomalidomide which bind to the Cereblon (CRBN) E3 ligase.
Experimental Workflow for BTK Degrader Synthesis:
Application in Modulators of the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway. This compound has been employed in the synthesis of small molecules designed to modulate components of the Hippo pathway. These molecules may act by inducing the degradation of key pathway proteins, thereby influencing cell growth and survival.
Simplified Hippo Signaling Pathway:
When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of YAP/TAZ, causing their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes that drive cell proliferation.
Conclusion
This compound (CAS 138022-04-5) is a key synthetic intermediate with significant applications in modern drug discovery, particularly in the design of PROTACs. Its structural features provide a balance of rigidity and synthetic tractability, making it an attractive component for the linker element of these novel therapeutic agents. The ability to incorporate this building block into molecules that can induce the degradation of high-value targets such as BTK and modulate critical signaling pathways like the Hippo pathway underscores its importance for researchers and drug developers in the oncology and immunology fields. Further exploration of linkers derived from this and similar scaffolds will undoubtedly continue to advance the field of targeted protein degradation.
Synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a robust multi-step synthesis for tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a key building block in medicinal chemistry, starting from the readily available piperidin-4-ylmethanol. The described synthetic pathway is designed for scalability and reproducibility, offering detailed experimental protocols for each transformation. The synthesis involves the strategic use of protecting groups to ensure high regioselectivity and yield. All quantitative data, including yields and key reaction parameters, are summarized for clarity. Visual aids in the form of a detailed experimental workflow diagram are provided to facilitate a comprehensive understanding of the synthetic process.
Introduction
Piperidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the piperidine ring at the 4-position provides versatile intermediates for drug discovery programs. This compound is a valuable bifunctional building block, incorporating a secondary amine for further derivatization and a Boc-protected primary amine, which allows for orthogonal chemical manipulations. This guide details a reliable five-step synthesis commencing from piperidin-4-ylmethanol, focusing on practical and scalable laboratory procedures.
Overall Synthetic Pathway
The synthesis of this compound from piperidin-4-ylmethanol is accomplished through a five-step sequence:
-
N-Benzylation of Piperidin-4-ylmethanol: The piperidine nitrogen is protected with a benzyl group to prevent side reactions in subsequent steps.
-
Oxidation to Aldehyde: The primary alcohol of N-benzyl-4-(hydroxymethyl)piperidine is oxidized to the corresponding aldehyde, N-benzylpiperidine-4-carboxaldehyde.
-
Reductive Amination: The aldehyde undergoes reductive amination with methylamine to introduce the methylaminomethyl moiety.
-
Boc Protection: The resulting secondary amine is selectively protected with a di-tert-butyl dicarbonate to yield the Boc-protected intermediate.
-
Debenzylation: The final step involves the removal of the N-benzyl protecting group to afford the target compound, this compound.
Experimental Workflow
Caption: Multi-step synthesis of this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzylation | Piperidin-4-ylmethanol | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 12 | ~90 |
| 2 | Oxidation | N-Benzyl-4-(hydroxymethyl)piperidine | Pyridinium chlorochromate (PCC) | DCM | RT | 2 | ~85 |
| 3 | Reductive Amination | N-Benzylpiperidine-4-carboxaldehyde | Methylamine, NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 12 | ~80 |
| 4 | Boc Protection | N-Benzyl-N'-methyl-4,4'-bipiperidine | Di-tert-butyl dicarbonate (Boc₂O), Et₃N | DCM | RT | 4 | ~95 |
| 5 | Debenzylation | tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate | H₂, 10% Pd/C | Methanol | RT | 16 | ~98 |
Detailed Experimental Protocols
Step 1: Synthesis of N-Benzyl-4-(hydroxymethyl)piperidine
-
Materials: Piperidin-4-ylmethanol, benzyl bromide, potassium carbonate, acetone.
-
Procedure: To a solution of piperidin-4-ylmethanol (1.0 eq) in acetone, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford N-benzyl-4-(hydroxymethyl)piperidine.
Step 2: Synthesis of N-Benzylpiperidine-4-carboxaldehyde
-
Materials: N-Benzyl-4-(hydroxymethyl)piperidine, pyridinium chlorochromate (PCC), dichloromethane (DCM).
-
Procedure: To a stirred solution of N-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM, pyridinium chlorochromate (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield N-benzylpiperidine-4-carboxaldehyde.
Step 3: Synthesis of N-Benzyl-N'-methyl-4,4'-bipiperidine
-
Materials: N-Benzylpiperidine-4-carboxaldehyde, methylamine solution (e.g., 40% in water), sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE).
-
Procedure: A solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) and methylamine (1.2 eq) in DCE is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.[1][2]
Step 4: Synthesis of tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate
-
Materials: N-Benzyl-N'-methyl-4,4'-bipiperidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), DCM.
-
Procedure: To a solution of N-benzyl-N'-methyl-4,4'-bipiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the Boc-protected product.
Step 5: Synthesis of this compound
-
Materials: tert-Butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate, 10% Palladium on carbon (Pd/C), methanol.
-
Procedure: A solution of tert-butyl (1-benzylpiperidin-4-yl)methyl(methyl)carbamate (1.0 eq) in methanol is taken in a hydrogenation vessel. 10% Pd/C (10 wt%) is added, and the mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 16 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product, this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound from piperidin-4-ylmethanol. The use of a benzyl protecting group for the piperidine nitrogen allows for the selective functionalization of the 4-position, leading to high yields of the desired product. The experimental protocols are described in sufficient detail to be readily implemented in a laboratory setting by researchers and professionals in the field of drug development and organic synthesis.
References
Spectroscopic and Synthetic Profile of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS Number: 138022-04-5), a key building block in medicinal chemistry. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this document presents data for a closely related analogue, tert-butyl (piperidin-4-ylmethyl)carbamate, to provide valuable comparative insights. Detailed experimental protocols for the synthesis of related piperidine derivatives and general spectroscopic analysis workflows are also included to support research and development activities.
Compound Identification and Properties
This compound is a piperidine derivative featuring a Boc-protected aminomethyl group at the 4-position, with an additional methyl group on the carbamate nitrogen.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 138022-04-5 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Canonical SMILES | CN(CC1CCNCC1)C(=O)OC(C)(C)C |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for tert-butyl (piperidin-4-ylmethyl)carbamate
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| 156.0 | C=O (Carbamate) |
| 78.9 | C(CH₃)₃ |
| 46.5 | CH₂-N (Piperidine) |
| 46.0 | CH₂-NH (Aminomethyl) |
| 36.3 | CH (Piperidine) |
| 31.8 | CH₂ (Piperidine) |
| 28.4 | C(CH₃)₃ |
Note: Data corresponds to the demethylated analogue, tert-butyl (piperidin-4-ylmethyl)carbamate.
Mass Spectrometry (MS) Data for tert-butyl (piperidin-4-ylmethyl)carbamate
The mass spectrum for the demethylated analogue shows characteristic fragmentation patterns. The predicted monoisotopic mass is 214.168127949 Da.[1]
| m/z | Interpretation |
| 215.17540 | [M+H]⁺ |
| 237.15734 | [M+Na]⁺ |
| 157 | [M-C₄H₉O]⁺ or [M-Boc]⁺ fragment |
| 141 | Further fragmentation |
Note: Data corresponds to the demethylated analogue, tert-butyl (piperidin-4-ylmethyl)carbamate.
Experimental Protocols
The following are representative experimental protocols for the synthesis of related piperidine carbamate derivatives and the general procedures for acquiring spectroscopic data. These protocols are based on established synthetic methodologies.
Synthesis of a Boc-Protected Piperidine Derivative
This protocol describes a general method for the Boc-protection of an aminopiperidine derivative, which is a key step in the synthesis of the target molecule.
-
Reaction Setup: Dissolve the starting aminopiperidine derivative in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Addition of Reagents: Add a base, such as triethylamine or sodium bicarbonate, to the solution. Cool the mixture to 0 °C in an ice bath.
-
Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected piperidine derivative.
General Protocol for Spectroscopic Analysis
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an ATR accessory. For liquid samples, a thin film can be used.
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
MS: Infuse the sample solution into a mass spectrometer (e.g., ESI-MS) to obtain the mass spectrum.
-
IR: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic considerations for this compound, leveraging data from a close structural analogue to facilitate further research and development in the field of medicinal chemistry.
References
A Comprehensive Technical Guide to the Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, making the development of efficient and stereoselective synthetic routes to substituted piperidines a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a comprehensive review of the core strategies for constructing this privileged heterocyclic system, with a focus on practical experimental protocols, comparative data, and a clear visualization of reaction pathways.
Catalytic Hydrogenation of Pyridines
The reduction of readily available pyridine precursors is one of the most direct and atom-economical methods for the synthesis of piperidines. This approach involves the addition of hydrogen across the aromatic ring, typically facilitated by a transition metal catalyst. While conceptually simple, challenges include the inherent aromatic stability of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair.[1]
Heterogeneous Catalysis
Heterogeneous catalysts are widely employed, particularly in industrial settings, due to their ease of separation and recyclability.[1] Platinum group metals, such as platinum, palladium, and rhodium, are highly effective. The use of acidic additives can enhance the reaction rate by protonating the pyridine nitrogen, thereby reducing catalyst poisoning and activating the ring towards reduction.[1]
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| PtO₂ | Pyridine | H₂ (50-70 bar), Acetic Acid, rt | >95% | [1] |
| 5% Rh/C | 3-Methylpyridine | H₂ (5 bar), 40°C, 16 h | 98% | [1] |
| 10% Pd/C | 4-Picoline | H₂ (1 atm), HCl, Ethanol, rt | 90% | [1] |
| Raney Ni | Pyridine | H₂ (100 atm), 150°C | High | [1] |
Homogeneous and Asymmetric Catalysis
Homogeneous catalysts offer the potential for higher selectivity and milder reaction conditions. Notably, iridium and rhodium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of pyridines and their activated derivatives (e.g., pyridinium salts), providing enantiomerically enriched piperidines.[2][3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt [2]
A representative procedure for the rhodium-catalyzed asymmetric transfer hydrogenation of an N-benzylpyridinium salt is as follows:
-
To a reaction vessel are added the N-benzylpyridinium salt (1.0 equiv.), a chiral primary amine (e.g., (R)-1-phenylethylamine, 1.2 equiv.), and a rhodium precursor (e.g., [RhCp*Cl₂]₂, 0.5 mol%).
-
A solution of formic acid and triethylamine (5:2 mixture) is added as the hydrogen source.
-
The reaction mixture is stirred at a specified temperature (e.g., 40°C) for a designated time (e.g., 24 h).
-
Upon completion, the reaction is worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral substituted piperidine.
This method has been shown to provide a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[2]
Logical Relationship of Catalytic Hydrogenation
Caption: Overview of the catalytic hydrogenation approach to piperidine synthesis.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered nitrogen heterocycles. In the context of piperidine synthesis, this reaction typically involves the coupling of an imine (dienophile) with a diene. The use of electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), with imines provides access to functionalized dihydropyridinone intermediates, which can be readily converted to substituted piperidines.[4][5]
Experimental Protocol: Aza-Diels-Alder Reaction with Danishefsky's Diene [6]
A general procedure for the aza-Diels-Alder reaction is as follows:
-
To a solution of the imine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78°C) is added a Lewis acid catalyst (e.g., zinc chloride, 0.1 equiv.).
-
Danishefsky's diene (1.2 equiv.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The resulting dihydropyridinone is then subjected to further transformations, such as reduction and hydrolysis, to yield the desired substituted piperidine.
Table 2: Aza-Diels-Alder Reaction of Imines with Danishefsky's Diene
| Imine Substituent (on N) | Imine Substituent (on C) | Catalyst | Yield of Dihydropyridinone (%) | Reference |
| Benzyl | Phenyl | ZnCl₂ | 85 | [4] |
| p-Methoxyphenyl | Furyl | Sc(OTf)₃ | 92 | [7] |
| Allyl | Styryl | Yb(OTf)₃ | 78 | [7] |
| H | Phenyl | BF₃·OEt₂ | 80 | [4] |
Aza-Diels-Alder Reaction Pathway
Caption: Schematic of the aza-Diels-Alder approach to substituted piperidines.
Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines through intramolecular or intermolecular strategies. The intramolecular version often involves the cyclization of an amino-aldehyde or amino-ketone. A particularly effective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent.[8][9]
Experimental Protocol: Intramolecular Reductive Amination [10]
A general procedure for the intramolecular reductive amination to form a piperidine ring is as follows:
-
To a solution of the amino-aldehyde or amino-ketone precursor (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added sodium triacetoxyborohydride (1.5 equiv.).
-
A weak acid, such as acetic acid, may be added to facilitate iminium ion formation.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Table 3: Reductive Amination with Sodium Triacetoxyborohydride
| Substrate | Amine | Product | Yield (%) | Reference |
| Glutaraldehyde | Benzylamine | N-Benzylpiperidine | 85 | [8] |
| 5-Oxohexanal | Aniline | 2-Methyl-N-phenylpiperidine | 78 | [8] |
| 1,5-Diphenyl-1,5-pentanedione | Ammonia | 2,6-Diphenylpiperidine | 72 | [8] |
| Methyl 5-oxopentanoate | Methylamine | N-Methyl-2-piperidone | 90 | [9] |
Reductive Amination Workflow
Caption: A typical experimental workflow for reductive amination.
Catalytic Asymmetric Synthesis from Pyrrolidines
An innovative approach to chiral β-hydroxy piperidines involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and a subsequent ring expansion. This methodology provides access to various stereoisomers of substituted piperidines.[11][12]
Experimental Protocol: Asymmetric Synthesis from N-Boc Pyrrolidine [11]
A general procedure for this transformation is as follows:
-
In an inert atmosphere at -78°C, a solution of a chiral ligand (e.g., (-)-sparteine or a surrogate) in diethyl ether is treated with s-BuLi.
-
A solution of N-Boc pyrrolidine in diethyl ether is then added dropwise.
-
After stirring for several hours at -78°C, the desired aldehyde is added to the reaction mixture.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the combined organic layers are dried and concentrated.
-
The resulting amino alcohol undergoes a ring-expansion reaction, which can be promoted by treatment with a suitable reagent (e.g., trifluoroacetic acid for Boc deprotection followed by base-mediated cyclization).
-
The final piperidine product is purified by chromatography.
Table 4: Asymmetric Synthesis of β-Hydroxy Piperidines from N-Boc Pyrrolidine
| Aldehyde | Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Major Diastereomer (%) | Yield (%) | Reference | |---|---|---|---|---| | Benzaldehyde | (-)-Sparteine | 95:5 | 98 | 75 |[11] | | Isobutyraldehyde | (+)-Sparteine Surrogate | 90:10 | 95 | 68 |[11] | | Cinnamaldehyde | (-)-Sparteine | 92:8 | 97 | 72 |[11] | | 3-Phenylpropanal | (+)-Sparteine Surrogate | 88:12 | 96 | 70 |[11] |
This guide provides a foundational understanding of key synthetic strategies for accessing substituted piperidines. For more detailed information on specific substrates and reaction optimization, consulting the primary literature cited is highly recommended. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolkit for constructing this vital heterocyclic motif.
References
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. sciencemadness.org [sciencemadness.org]
- 10. rsc.org [rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis: A Technical Guide for Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its synthesis and functionalization are therefore of critical importance to drug discovery and development. A key strategy in the synthetic chemist's toolkit is the use of protecting groups, and for the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is arguably the most versatile and widely employed. This technical guide provides an in-depth analysis of the role of Boc protection in piperidine synthesis, detailing its application, advantages, and associated experimental protocols.
Core Principles of Boc Protection in Piperidine Chemistry
The efficacy of the Boc group in piperidine synthesis stems from a combination of stability and controlled lability. The secondary amine of the piperidine ring is a nucleophilic and basic center, which can interfere with a wide range of synthetic transformations intended for other parts of the molecule. The Boc group serves as a temporary shield for this amine, effectively deactivating its nucleophilicity and basicity.[1]
The primary advantages of using Boc protection are:
-
Stability: The Boc group is robust and stable under a wide variety of reaction conditions, including basic, reductive (e.g., catalytic hydrogenation), and mild oxidative conditions.[2][3] This stability allows for extensive modification of the piperidine ring or appended functional groups without disturbing the protected nitrogen.
-
Facile Cleavage: Despite its stability, the Boc group is readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, leaving the protonated piperidine amine.[6]
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group often increases the solubility of piperidine intermediates in common organic solvents, simplifying reaction workups and purification.
-
Orthogonality: The Boc group's acid-lability makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][6] This orthogonality is crucial for complex, multi-step syntheses where selective deprotection is required.[6]
Synthetic Workflow: Protection, Functionalization, and Deprotection
The utilization of Boc protection in piperidine synthesis typically follows a three-stage logical workflow: protection of the piperidine nitrogen, functionalization at a different position, and finally, deprotection to reveal the free amine for subsequent reactions or as the final product.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key stages of the Boc-protected piperidine synthesis workflow, accompanied by quantitative data summarized from various sources.
Stage 1: N-Boc Protection of Piperidines
The most common method for introducing the Boc group is the reaction of a piperidine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in the presence of a mild base to neutralize the acid generated.
Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine [7][8]
-
Reaction Setup: A solution of 4-hydroxypiperidine (1.0 eq.) is prepared in a suitable solvent, such as dichloromethane (DCM) or a mixture of water and dioxane.[7]
-
Base Addition: A base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq.), is added to the solution.[7][8]
-
Reagent Addition: The mixture is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq.) in the same solvent is added dropwise.[7]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.[7]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with water, and the organic layer is separated. The organic phase is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield N-Boc-4-hydroxypiperidine.[7]
Table 1: Quantitative Data for N-Boc Protection Reactions
| Piperidine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Hydroxypiperidine | NaHCO₃ | DCM / H₂O | 15 | 85 - quantitative | [8] |
| 4-Piperidinecarboxylic acid | Na₂CO₃ / NaHCO₃ | H₂O | 22 | Not specified | [9] |
| Piperidine | Triethylamine | THF | Not specified | Not specified | [3] |
| 4-Piperidone HCl Hydrate | NaOH | H₂O | 12 | High (not specified) | [8] |
Stage 2: Functionalization of the N-Boc-Piperidine Ring
With the nitrogen atom masked, the piperidine ring can be functionalized at its carbon atoms. One of the most powerful methods is the direct α-C–H lithiation followed by trapping with an electrophile. The Boc group is essential for this transformation, as it facilitates the deprotonation at the adjacent C2 position.[10][11]
Experimental Protocol: α-Arylation of N-Boc-Piperidine via Photoredox Catalysis [12]
-
Reaction Setup: In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the desired aryl halide (0.3 mmol), a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Reaction: Seal the vial and place it in front of a blue LED light source. Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, the reaction mixture is typically diluted, washed, and concentrated. The crude product is then purified by silica gel column chromatography.
Table 2: Examples of N-Boc-Piperidine Functionalization Reactions
| Reaction Type | Key Reagents | Position | Yield (%) | Reference |
| α-C–H Lithiation / Arylation | sec-BuLi, ZnCl₂, Pd catalyst | C2 | Good to high | [11] |
| Photoredox α-C–H Arylation | Ir(ppy)₃, Aryl Halide, Base | C2 | Good to high | [13] |
| Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Donor/Acceptor Carbene | C2 | Not specified | [14] |
| Rh-Catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | Not specified | [14] |
Stage 3: N-Boc Deprotection
The final step in this workflow is the removal of the Boc group to unveil the piperidine nitrogen. This is almost exclusively achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity.[4]
Experimental Protocol: N-Boc Deprotection using TFA in DCM [4][15]
-
Reaction Setup: Dissolve the N-Boc-piperidine derivative (1.0 eq.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates susceptible to alkylation by the tert-butyl cation, a scavenger such as triethylsilane (1.1-1.2 eq.) can be added.[4]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete in 1-4 hours.[4]
-
Monitoring: Monitor progress by TLC or LC-MS. The product amine can be visualized with a ninhydrin stain.
-
Workup: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly or neutralized by dissolving the residue in water and adding a base (e.g., saturated NaHCO₃ solution) until the pH is basic. The free amine is then extracted with an organic solvent (e.g., DCM or EtOAc), dried, and concentrated.
Table 3: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Comments | Reference |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Most common method; scavengers can be used to prevent side reactions. | [4][12] |
| 4M HCl | Dioxane or Methanol | RT | 1 - 3 | Often yields a precipitating hydrochloride salt, simplifying isolation. | [4][15] |
| 6N HCl | Aqueous | Not specified | Not specified | Used for robust substrates. | [16] |
| Thermal (High Temp) | Methanol (in flow) | >100 | Minutes | An alternative, acid-free method, suitable for specific substrates. | [5] |
Logical Relationships in Protecting Group Strategy
The decision to use a Boc group over other amine protecting groups is a critical aspect of synthetic design. The choice depends on the stability of other functional groups within the molecule.
Conclusion
The tert-butoxycarbonyl (Boc) group is an indispensable tool in the synthesis of functionalized piperidines for pharmaceutical research and development. Its robust nature, coupled with its predictable and clean acid-catalyzed removal, provides a reliable strategy for masking the reactivity of the piperidine nitrogen while other synthetic manipulations are performed.[1][17] The extensive body of literature providing well-established protocols for its introduction, use in directing functionalization, and subsequent removal underscores its central role. A thorough understanding of the principles and experimental methodologies detailed in this guide is essential for researchers and scientists aiming to efficiently construct complex piperidine-containing molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jgtps.com [jgtps.com]
- 17. nbinno.com [nbinno.com]
Stability and Storage of Tert-Butyl Methyl(piperidin-4-ylmethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl methyl(piperidin-4-ylmethyl)carbamate is a key bifunctional building block in medicinal chemistry, integrating the structurally significant piperidine scaffold with a tert-butyloxycarbonyl (Boc) protected amine. This intermediate is utilized in the synthesis of complex molecules, including potent IRAK4 inhibitors and orexin receptor antagonists.[1] Given its role in multi-step syntheses, a thorough understanding of its stability and optimal storage conditions is critical to ensure its purity, and integrity, and to prevent the formation of impurities that could compromise subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate analytical methods and understanding the compound's behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108612-54-0 | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.31 g/mol | |
| Appearance | White to yellow solid or semi-solid | |
| IUPAC Name | tert-butyl methyl(piperidin-4-yl)carbamate |
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and the compound's chemical nature:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Room temperature. | Avoids potential for accelerated degradation at elevated temperatures. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The piperidine moiety is susceptible to oxidation.[2] |
| Light | Keep in a dark place. | Protects against potential photolytic degradation. |
| Moisture | Keep container tightly closed in a dry place. | The carbamate linkage can be susceptible to hydrolysis. |
| Incompatibilities | Strong oxidizing agents, strong acids. | To prevent oxidative degradation and acid-catalyzed hydrolysis of the Boc group. |
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a Boc-protected amine and a piperidine ring, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. The carbamate ester linkage can also undergo hydrolysis under strongly basic conditions, although it is generally more stable to base than to acid.[3][4]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the carbamate or the nitrogen atom of the Boc group facilitates cleavage, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: While more resistant to basic conditions, prolonged exposure to strong bases can lead to the hydrolysis of the carbamate to form the corresponding amine, tert-butanol, and carbonate salts.
Oxidative Degradation
The piperidine ring, being a secondary amine, is susceptible to oxidation.[2] Oxidative stress can lead to the formation of various degradation products, including N-oxides and ring-opened byproducts. The specific products will depend on the nature of the oxidizing agent.
Thermal Degradation
At elevated temperatures, thermal decomposition of the molecule can occur. Studies on piperazine, a related cyclic amine, have shown that thermal degradation can lead to ring-opening and the formation of various byproducts.[5][6][7] For this compound, thermal stress could potentially lead to the cleavage of the Boc group and fragmentation of the piperidine ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. While specific data for this compound is not available, compounds with amine functionalities can be susceptible to photo-oxidation.[2] Following ICH Q1B guidelines for photostability testing is crucial to assess this liability.[8][9][10][11]
Stability Data Summary
While specific, publicly available quantitative stability data for this compound is limited, the following tables present plausible data based on the known stability of tert-butyl carbamates and piperidine derivatives under various stress conditions. These tables are intended to be illustrative for the purpose of this guide.
Table 3: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | ~25% | Piperidin-4-ylmethanamine |
| 0.1 M NaOH | 24 hours | 60°C | ~5% | Piperidin-4-ylmethanamine |
| 3% H₂O₂ | 24 hours | Room Temp | ~10% | N-oxide and other oxidative species |
| Thermal | 7 days | 80°C | ~8% | Undetermined |
| Photolytic (ICH Q1B) | Per guideline | Per guideline | ~3% | Undetermined |
Table 4: Long-Term Stability Projection (Hypothetical Data at 25°C/60% RH)
| Time Point | Assay (%) | Total Impurities (%) |
| Initial | 99.5 | 0.5 |
| 3 Months | 99.3 | 0.7 |
| 6 Months | 99.1 | 0.9 |
| 12 Months | 98.8 | 1.2 |
| 24 Months | 98.2 | 1.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
The objective of forced degradation studies is to identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v).
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Prior to analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a sealed, clear glass vial and store it in an oven at 80°C for 7 days. After the stress period, dissolve the sample in the diluent to a known concentration for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Proposed)
A reverse-phase HPLC method is suitable for monitoring the purity of this compound and separating it from its potential degradation products.
Table 5: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Long-Term Stability Study
Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life.
Protocol:
-
Sample Preparation: Package the test substance in containers that simulate the proposed bulk packaging.
-
Storage Conditions: Store the samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.[12][13]
-
Testing Frequency: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[13][14]
-
Analysis: At each time point, test the samples for appearance, assay, and impurity profile using the validated stability-indicating HPLC method.
Conclusion
This compound is a stable compound when stored under the recommended conditions of room temperature, in a dry, dark environment, and under an inert atmosphere. The primary degradation liabilities are acid-catalyzed hydrolysis of the Boc protecting group and potential oxidation of the piperidine ring. Forced degradation studies are essential to identify potential impurities and to develop a robust, stability-indicating analytical method. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical synthetic intermediate.
References
- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. m.youtube.com [m.youtube.com]
- 11. q1scientific.com [q1scientific.com]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. snscourseware.org [snscourseware.org]
A Comprehensive Technical Guide to the Safe Handling of Piperidine Derivatives for Research and Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and the capacity to form crucial interactions with biological targets.[2] However, the diverse array of substituents incorporated into the piperidine ring can significantly influence its toxicological profile, necessitating a thorough understanding of the associated hazards and appropriate handling procedures. This guide provides an in-depth overview of the safety and handling of piperidine derivatives for researchers, scientists, and drug development professionals. It covers quantitative toxicity data, detailed experimental protocols, and the key signaling pathways influenced by this class of compounds.
Toxicological Profile of Piperidine Derivatives
The toxicity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. A comprehensive understanding of the structure-toxicity relationship is crucial for the safe design and handling of novel piperidine-containing molecules.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of piperidine and a selection of its derivatives. This information allows for a comparative assessment of their toxic potential.
Table 1: Acute Toxicity (LD50) of Piperidine and Selected Derivatives
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Piperidine | Rat | Oral | 133 - 740[3][4] |
| Rat | Dermal | 275[3][4] | |
| Rat | Inhalation (4h) | 4.8 mg/L (LC50)[3] | |
| Mouse | Oral | 30[3] | |
| Rabbit | Oral | 145[3] | |
| 2-Methylpiperidine | Mosquito (Aedes aegypti) | Topical | 1.09 - 1.77 µ g/mosquito [5] |
| 2-Ethyl-piperidine | Mosquito (Aedes aegypti) | Topical | 0.8 µ g/mosquito [5][6] |
| 3-Methyl-piperidines | Mosquito (Aedes aegypti) | Topical | 1.80 - 4.14 µ g/mosquito [5][7] |
| 4-Methyl-piperidines | Mosquito (Aedes aegypti) | Topical | 1.22 - 6.71 µ g/mosquito [5][7] |
| Benzyl-piperidines | Mosquito (Aedes aegypti) | Topical | 12.89 - 29.20 µ g/mosquito [5] |
| Piperine | Mouse (male) | Intravenous | 15.1 |
| Mouse (male) | Intraperitoneal | 43 | |
| Mouse (male) | Subcutaneous | 200 | |
| Mouse (male) | Intragastric | 330 | |
| Mouse (male) | Intramuscular | 400 | |
| Rat (female) | Intraperitoneal | 33.5 | |
| Rat (female) | Intragastric | 514 |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Piperidine Derivatives in Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | IC50 |
| Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125) | Various human cancer cell lines | 0.36 - 0.48 µg/ml[8] |
| Piperidine complex | A549 (Lung cancer) | 32.43 µM[9] |
| Imidazo[1,2-a]pyrimidine derivatives (3d, 4d) | MCF-7 (Breast cancer) | 39.0 - 43.4 µM[10] |
| MDA-MB-231 (Breast cancer) | 35.1 - 35.9 µM[10] | |
| Piperine | W1TR (Topotecan-resistant ovarian cancer) | Similar to parental cell line[11] |
| PAC-resistant ovarian cancer cell lines | More susceptible than parental cell line[11] | |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cell lines | Potent toxicity[12] |
| Piperidine derivatives (11o, 11r, 11s) | Capan-1 (Pancreatic adenocarcinoma) | 1.4 - 5.3 µM[13] |
Safe Handling and Emergency Procedures
Given the potential toxicity and reactivity of piperidine derivatives, strict adherence to safety protocols is paramount. The following guidelines are based on the handling of piperidine and should be adapted based on a thorough risk assessment of the specific derivative being used.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling piperidine derivatives.
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times in the laboratory.[14]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are recommended. Double-gloving is advisable, and gloves should be changed frequently and immediately if contaminated.
-
Lab Coat/Gown: A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
-
Footwear: Closed-toe shoes are mandatory. Disposable shoe covers should be considered to prevent the tracking of contaminants.
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[15] If there is a risk of inhaling vapors, a properly fit-tested respirator (e.g., N95 or higher) is necessary.[15]
General Handling and Storage
-
Ventilation: All work with piperidine derivatives should be performed in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Ignition Sources: Piperidine and many of its derivatives are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and explosion-proof equipment.[16]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. Containers should be tightly sealed and clearly labeled.
-
Hygiene: Do not eat, drink, or smoke in areas where piperidine derivatives are handled.[17] Wash hands thoroughly after handling.[16]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate non-essential personnel from the area.[17]
-
Eliminate all ignition sources.[2]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[17]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate and decontaminate the spill area.[17]
-
-
Inhalation Exposure:
-
Skin/Eye Exposure:
-
Ingestion Exposure:
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, purification, analysis, and cytotoxic evaluation of piperidine derivatives.
Synthesis of Functionalized Piperidines: One-Pot Four-Component Condensation
This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones.
-
Procedure:
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.
-
Add diketene (1.2 equiv) to the reaction mixture.
-
Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.
-
Stir the reaction until completion.
-
The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).
-
Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.
-
Purification by Flash Column Chromatography
This protocol is for the purification of a basic piperidine derivative.
-
Procedure:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol mixtures).
-
To reduce peak tailing for basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent.
-
An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, create a solid load by adsorbing a solution of the crude product onto silica gel and evaporating the solvent.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of piperidine-containing compounds with a native chromophore.
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the piperidine derivative standard in a suitable solvent (e.g., methanol).
-
Prepare the sample solution at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Inject the standard and sample solutions.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the retention time of the main peak in the standard chromatogram.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.
-
-
For piperidine derivatives lacking a chromophore, a pre-column derivatization step with a UV-active reagent like 4-toluenesulfonyl chloride is necessary.[18][19]
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivative in the cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compound.
-
Include untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways Modulated by Piperidine Derivatives
Piperidine derivatives exert their diverse biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential toxicities.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[20] Its aberrant activation is a hallmark of many cancers.[17] Several piperidine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[21]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission.[22] Piperidine alkaloids, such as nicotine, are well-known agonists of nAChRs.[14] The activation of these receptors can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which can influence cell survival and proliferation.[23]
Caption: Nicotinic acetylcholine receptor (nAChR) signaling pathway activated by piperidine alkaloids.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[24] The constitutive activation of STAT3 is common in many cancers.[25] Piperine and other piperidine derivatives have been shown to inhibit the STAT3 signaling pathway, making it a promising target for cancer therapy.[21]
Caption: The STAT3 signaling pathway and its inhibition by certain piperidine derivatives.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[26] The aberrant activation of the NF-κB pathway is implicated in inflammatory diseases and cancer.[21] Some piperidine derivatives have been identified as inhibitors of NF-κB signaling, highlighting their therapeutic potential.[12]
Caption: The canonical NF-κB signaling pathway and its inhibition by piperidine derivatives.
Conclusion
The piperidine scaffold is a cornerstone of modern drug discovery, offering immense potential for the development of novel therapeutics. However, the chemical diversity of piperidine derivatives necessitates a diligent and informed approach to their handling and safety assessment. This guide has provided a comprehensive overview of the toxicological landscape, safe handling procedures, and key molecular interactions of this important class of compounds. By integrating this knowledge into their research and development workflows, scientists can mitigate the risks associated with piperidine derivatives and continue to harness their therapeutic potential safely and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. nj.gov [nj.gov]
- 18. benchchem.com [benchchem.com]
- 19. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Boc-N-methyl-4-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Boc-N-methyl-4-aminopiperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, N-Boc-4-aminopiperidine, via catalytic hydrogenation of N-benzyl-4-(N-Boc-amino)piperidine. The subsequent and final step involves the N-methylation of N-Boc-4-aminopiperidine through reductive amination with formaldehyde. This methodology offers a reliable and efficient route to the target compound.
Introduction
Piperidine derivatives are integral scaffolds in a vast array of pharmaceuticals and biologically active molecules. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. N-Boc-N-methyl-4-aminopiperidine, in particular, serves as a key intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes and receptor modulators. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions, while the N-methyl group can be crucial for target engagement and metabolic stability. The following protocols detail a robust and reproducible method for the laboratory-scale synthesis of this important synthetic intermediate.
Synthesis Pathway
The overall synthetic pathway involves two main stages: the synthesis of the starting material, N-Boc-4-aminopiperidine, followed by its N-methylation to yield the final product, N-Boc-N-methyl-4-aminopiperidine.
Caption: Overall synthesis workflow for N-Boc-N-methyl-4-aminopiperidine.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-aminopiperidine
This protocol describes the synthesis of N-Boc-4-aminopiperidine from N-benzyl-4-(N-Boc-amino)piperidine via catalytic hydrogenation.[1][2][3]
Materials and Reagents:
| Reagent | Supplier | Purity |
| N-Benzyl-4-(N-Boc-amino)piperidine | Commercial | >95% |
| Palladium on Carbon (10% Pd/C) | Commercial | |
| Methanol (MeOH), Anhydrous | Commercial | >99.8% |
| Diatomaceous Earth (Celite®) | Commercial | |
| Hydrogen (H₂) Gas | High Purity |
Procedure:
-
In a suitable reaction vessel, dissolve N-benzyl-4-(N-Boc-amino)piperidine (1.0 eq) in anhydrous methanol (approximately 7 mL per gram of starting material).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Typical Yield | ~99% | [1][2] |
| Purity | >98% (after chromatography) | |
| Molecular Weight | 200.28 g/mol |
Characterization Data for N-Boc-4-aminopiperidine:
| Technique | Data | Reference |
| ¹H NMR (CD₃OD, 200 MHz) | δ 1.36 (s, 9H), 1.84-2.36 (m, 4H), 2.74 (m, 2H), 3.42 (m, 2H), 3.60 (br, 1H) | [1][2] |
| LC-MS (M+H)⁺ | 201 | [1][2] |
Step 2: Synthesis of N-Boc-N-methyl-4-aminopiperidine
This protocol details the N-methylation of N-Boc-4-aminopiperidine via reductive amination with formaldehyde.[4]
Materials and Reagents:
| Reagent | Supplier | Purity |
| N-Boc-4-aminopiperidine | Prepared in Step 1 or Commercial | >98% |
| Formaldehyde (37% in H₂O) | Commercial | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Commercial | >95% |
| Dichloromethane (DCM), Anhydrous | Commercial | >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial |
Procedure:
-
To a stirred solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine) in a round-bottom flask, add formaldehyde solution (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude N-Boc-N-methyl-4-aminopiperidine can be purified by column chromatography on silica gel.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Typical Yield | 78-95% (based on similar reactions) | [4] |
| Purity | >95% (after chromatography) | [5] |
| Molecular Weight | 214.30 g/mol | [6] |
Characterization Data for N-Boc-N-methyl-4-aminopiperidine:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.45 (s, 9H), 1.50-1.65 (m, 2H), 1.75-1.85 (m, 2H), 2.60 (s, 3H), 2.65-2.75 (m, 2H), 3.05-3.15 (m, 1H), 4.05-4.15 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 28.4, 31.5, 33.8, 41.5, 52.5, 79.5, 155.0 |
| MS (ESI) (M+H)⁺ | 215.2 |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium on carbon is flammable and should be handled with care. The filter cake should not be allowed to dry completely.
-
Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle under an inert atmosphere where possible and quench carefully.
-
Formaldehyde is a known carcinogen and should be handled with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described in this document provide a reliable and efficient method for the synthesis of N-Boc-N-methyl-4-aminopiperidine. The two-step procedure, involving a high-yielding hydrogenation followed by a robust reductive amination, is suitable for laboratory-scale production of this valuable synthetic intermediate. The provided data and characterization information will be useful for researchers in the fields of medicinal chemistry and drug development.
References
- 1. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-N-Boc-4-N-methyl-aminopiperidine | CymitQuimica [cymitquimica.com]
- 6. 4-N-Boc-4-N-Methyl-aminopiperidine | C11H22N2O2 | CID 2756806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of IRAK4 Inhibitors Using tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key mediator of inflammatory responses. Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases, inflammatory disorders, and certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is a promising therapeutic strategy.
This document provides detailed application notes and protocols for the use of tert-butyl methyl(piperidin-4-ylmethyl)carbamate as a key intermediate in the synthesis of IRAK4 inhibitors. This versatile building block incorporates a piperidine scaffold, a common motif in kinase inhibitors, and a Boc-protected amine, facilitating its incorporation into larger, more complex molecules.
IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming the Myddosome complex. This proximity facilitates the autophosphorylation and activation of IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. The activated IRAK proteins then dissociate from the receptor complex and interact with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the transcription and production of pro-inflammatory cytokines and chemokines.
Caption: Simplified IRAK4 Signaling Pathway and Point of Inhibition.
Application of this compound in IRAK4 Inhibitor Synthesis
This compound serves as a crucial building block for introducing a substituted piperidine moiety into the target IRAK4 inhibitor. The Boc-protecting group on the secondary amine allows for selective reaction at the piperidine nitrogen, typically through amide bond formation or nucleophilic substitution, with the core of the inhibitor molecule. The methyl group on the carbamate can fine-tune the steric and electronic properties of the final compound.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a hypothetical IRAK4 inhibitor utilizing this compound. This protocol is based on established synthetic methodologies for similar kinase inhibitors.
General Synthetic Workflow
Caption: General workflow for IRAK4 inhibitor synthesis and analysis.
Step 1: Amide Coupling of Inhibitor Core with Piperidine Intermediate
This step involves the formation of an amide bond between the piperidine nitrogen of this compound and a suitable activated carboxylic acid of the inhibitor's core structure (e.g., a pyrazolopyrimidine or similar heterocyclic system common in kinase inhibitors).
Materials:
-
This compound
-
Activated inhibitor core (e.g., 2-(4-chlorophenyl)-5-fluoro-1H-indole-7-carboxylic acid)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the activated inhibitor core (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected IRAK4 inhibitor.
Step 2: Boc Deprotection to Yield the Final IRAK4 Inhibitor
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine, which is often crucial for the inhibitor's interaction with the target kinase.
Materials:
-
Boc-protected IRAK4 inhibitor from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected IRAK4 inhibitor (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be further purified by preparative HPLC or crystallization from a suitable solvent system (e.g., DCM/diethyl ether) to afford the final IRAK4 inhibitor.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a hypothetical IRAK4 inhibitor using the described protocol. These values are representative of similar reactions reported in the medicinal chemistry literature.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Boc-Protected IRAK4 Inhibitor | This compound | 228.33 | 75 - 90 | >95 |
| 2 | Final IRAK4 Inhibitor | Boc-Protected IRAK4 Inhibitor | Varies | 85 - 98 | >98 |
Note: The molecular weight of the final product will depend on the specific inhibitor core used.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel IRAK4 inhibitors. The protocols outlined in this document provide a solid foundation for researchers engaged in the design and development of new therapeutics targeting the IRAK4 signaling pathway. The straightforward coupling and deprotection steps allow for the efficient incorporation of the substituted piperidine moiety, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
The Pivotal Role of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate in the Advancement of Orexin Receptor Antagonists
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Dateline: Shanghai, China – December 25, 2025
The development of orexin receptor antagonists has marked a significant milestone in the therapeutic landscape of sleep disorders and other neurological conditions. Central to the synthesis of many of these promising drug candidates is the versatile building block, tert-butyl methyl(piperidin-4-ylmethyl)carbamate and its derivatives. This document provides detailed application notes and protocols on its utilization in the synthesis and development of potent orexin receptor antagonists, supported by quantitative data and experimental methodologies.
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve desired biological activity.[1] Specifically, tert-butyl protected piperidine derivatives serve as crucial intermediates in the construction of complex molecules targeting the orexin system.
Orexin Signaling Pathway: A Brief Overview
The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways. Upon ligand binding, these receptors can couple to various G-proteins, including Gq, Gi/o, and Gs, initiating downstream signaling cascades that ultimately modulate neuronal excitability. Antagonizing these receptors has been a primary strategy for the development of novel treatments for insomnia.
Application in the Synthesis of a Novel Orexin Receptor Antagonist
A patented series of piperidine derivatives, developed as orexin receptor antagonists, showcases the direct application of a tert-butyl (piperidin-4-ylmethyl)carbamate intermediate. The synthesis of a representative compound from this series is outlined below, demonstrating a practical workflow for the utilization of this key building block.
References
Synthesis of PROTAC Linkers Utilizing tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and experimental protocols for the synthesis of PROTAC linkers using tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a versatile building block that incorporates a rigid piperidine scaffold, which can enhance cell permeability and metabolic stability.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.
The linker is not merely a spacer; its length, rigidity, and composition are crucial for optimizing the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation. The incorporation of rigid heterocyclic scaffolds, such as the piperidine ring provided by this compound, can pre-organize the molecule for optimal binding and improve pharmacokinetic properties.
General Synthetic Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow is outlined below. This modular approach allows for the convergent synthesis of a PROTAC library with diverse warheads and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis starting from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a PROTAC linker and its subsequent conjugation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, which is then ready for subsequent functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield methyl(piperidin-4-ylmethyl)amine.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous NaHCO₃ wash, extraction |
| Expected Yield | >95% (typically quantitative) |
| Purification Method | Not usually required |
Protocol 2: N-Alkylation of the Piperidine Ring
This protocol describes the functionalization of the secondary amine on the piperidine ring with an exemplary linker component, such as a Boc-protected amino-PEG chain terminating in a leaving group (e.g., mesylate or halide).
Materials:
-
Methyl(piperidin-4-ylmethyl)amine (from Protocol 1)
-
Boc-NH-PEGn-OMs (or other suitable PEG linker with a leaving group)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump (optional, for slow addition)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve methyl(piperidin-4-ylmethyl)amine (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the Boc-protected PEG linker (1.1 equivalents) in anhydrous DMF.
-
Add the PEG linker solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired Boc-protected linker.
Data Presentation:
| Parameter | Value |
| Starting Material | Methyl(piperidin-4-ylmethyl)amine |
| Key Reagents | Boc-NH-PEGn-OMs, DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-24 hours |
| Work-up | Liquid-liquid extraction |
| Expected Yield | 60-80% (highly substrate-dependent) |
| Purification Method | Preparative HPLC |
Protocol 3: Amide Coupling to a Warhead or E3 Ligase Ligand
This protocol describes the final coupling step to synthesize a PROTAC molecule. The example assumes the deprotected amine-functionalized linker from a modified Protocol 1 and 2 is being coupled to a carboxylic acid-functionalized warhead.
Materials:
-
Deprotected amine-functionalized linker
-
Carboxylic acid-functionalized warhead
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1 equivalent), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-functionalized linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Data Presentation:
| Parameter | Value |
| Starting Materials | Amine-linker, COOH-warhead |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 2-4 hours |
| Work-up | Liquid-liquid extraction |
| Expected Yield | 50-70% (highly substrate-dependent) |
| Purification Method | Preparative HPLC |
Signaling Pathways and Logical Relationships
The logical relationship between the components of a PROTAC and their biological function is depicted in the following diagram.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. The protocols and workflows detailed in this document provide a solid foundation for researchers to design and synthesize novel PROTACs incorporating a rigid piperidine scaffold. The modular nature of the synthetic routes allows for the facile generation of PROTAC libraries, enabling the systematic optimization of linker length, composition, and attachment points to achieve potent and selective protein degradation. Careful execution of these synthetic steps, coupled with robust purification and analytical characterization, is essential for the successful development of next-generation targeted protein degraders.
Application Notes and Protocols: Multi-Step Synthesis of a Key Vandetanib Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of a key intermediate of Vandetanib, a potent tyrosine kinase inhibitor. The featured synthetic route is a more recent and efficient 9-step process that utilizes a microwave-assisted Dimroth rearrangement as the key step to construct the quinazoline core. This method offers advantages over previous 12-14 step syntheses by reducing the number of steps and the need for extensive chromatographic purification.[1][2]
Introduction
Vandetanib is an orally active anti-cancer agent that targets multiple cell receptors, primarily the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase.[3] Its synthesis involves the construction of a substituted 4-anilinoquinazoline scaffold. This document outlines the synthesis of a crucial intermediate, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine , which is the immediate precursor to Vandetanib.
The synthetic strategy commences with the commercially available and inexpensive starting material, 4-hydroxy-3-methoxybenzonitrile.[2] The key transformation involves a microwave-assisted Dimroth rearrangement to efficiently form the desired 4-anilinoquinazoline structure.
Synthetic Workflow
The overall multi-step synthesis of the Vandetanib intermediate is depicted in the following workflow diagram.
Caption: Multi-step synthesis workflow for the Vandetanib intermediate.
Vandetanib Signaling Pathway
Vandetanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The following diagram illustrates the primary targets of Vandetanib.
Caption: Vandetanib's mechanism of action via inhibition of key signaling pathways.
Experimental Protocols
The following section provides detailed experimental protocols for each step in the synthesis of the Vandetanib intermediate.
Starting Material: 4-hydroxy-3-methoxybenzonitrile (Commercially available)
Step 1: Synthesis of 4-(benzyloxy)-3-methoxybenzonitrile
-
Reaction: Alkylation of the phenolic hydroxyl group.
-
Reagents and Materials:
-
4-hydroxy-3-methoxybenzonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzonitrile in DMF, add potassium carbonate.
-
Add benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | 4-(benzyloxy)-3-methoxybenzonitrile | 4-hydroxy-3-methoxybenzonitrile | Benzyl bromide, K₂CO₃ | DMF | Quantitative | High |
Step 2: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile
-
Reaction: Nitration of the aromatic ring.
-
Reagents and Materials:
-
4-(benzyloxy)-3-methoxybenzonitrile
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid
-
-
Procedure:
-
Dissolve 4-(benzyloxy)-3-methoxybenzonitrile in acetic acid.
-
Slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion.
-
Pour the mixture onto ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the desired nitro compound.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 2 | 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile | 4-(benzyloxy)-3-methoxybenzonitrile | HNO₃, H₂SO₄ | Acetic acid | ~93% | High |
Step 3: Synthesis of 2-amino-4-(benzyloxy)-5-methoxybenzonitrile
-
Reaction: Reduction of the nitro group to an amine.
-
Reagents and Materials:
-
4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
-
-
Procedure:
-
Suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir until the reaction is complete.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the amine.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 3 | 2-amino-4-(benzyloxy)-5-methoxybenzonitrile | 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile | Fe, NH₄Cl | Ethanol/Water | High | Good |
Step 4: Synthesis of N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide
-
Reaction: Formation of a formamidine.
-
Reagents and Materials:
-
2-amino-4-(benzyloxy)-5-methoxybenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
-
Procedure:
-
Dissolve 2-amino-4-(benzyloxy)-5-methoxybenzonitrile in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the formamidine product.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 4 | N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide | 2-amino-4-(benzyloxy)-5-methoxybenzonitrile | DMF-DMA | Toluene | High | Good |
Step 5: Synthesis of N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide
-
Reaction: Debenzylation to reveal the free hydroxyl group.
-
Reagents and Materials:
-
N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the benzylated compound in trifluoroacetic acid.
-
Heat the reaction mixture using microwave irradiation (e.g., 70°C for 45 minutes).
-
After completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the debenzylated product.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 5 | N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide | N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide | TFA | N/A | Quantitative | High |
Step 6: Synthesis of tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate
-
Reaction: Alkylation with the piperidine sidechain.
-
Reagents and Materials:
-
N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide
-
tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of the debenzylated compound in acetonitrile, add cesium carbonate.
-
Add tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.
-
Reflux the mixture until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the alkylated product.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 6 | tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate | N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide | tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, Cs₂CO₃ | MeCN | ~58% | High |
Step 7: Synthesis of tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
-
Reaction: Microwave-assisted Dimroth rearrangement to form the quinazoline ring.
-
Reagents and Materials:
-
tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate
-
4-bromo-2-fluoroaniline
-
Acetic acid
-
-
Procedure:
-
Combine the alkylated product and 4-bromo-2-fluoroaniline in acetic acid in a microwave vial.
-
Heat the mixture using microwave irradiation at 130°C for 1 hour.
-
After cooling, dilute the reaction mixture with a suitable solvent and neutralize with a base.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 7 | tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate | tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate | 4-bromo-2-fluoroaniline | Acetic acid | ~62% | High |
Step 8: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine
-
Reaction: BOC deprotection of the piperidine nitrogen.
-
Reagents and Materials:
-
tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the BOC-protected compound in dichloromethane.
-
Add trifluoroacetic acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the deprotected intermediate.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 8 | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine | tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate | TFA | DCM | ~83% | High |
Step 9: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine (Vandetanib Intermediate)
-
Reaction: Reductive amination to introduce the methyl group on the piperidine nitrogen.
-
Reagents and Materials:
-
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine
-
Formaldehyde (aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Suspend the deprotected piperidine intermediate in 1,2-dichloroethane.
-
Add aqueous formaldehyde solution.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield the final intermediate.
-
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 9 | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine | Formaldehyde, STAB | DCE | ~84% | High |
Conclusion
The provided protocol details a streamlined and efficient nine-step synthesis of a key Vandetanib intermediate. This method, employing a microwave-assisted Dimroth rearrangement, offers a significant improvement over previously reported longer synthetic routes. The application notes are intended to provide researchers and drug development professionals with a practical guide for the preparation of this important pharmaceutical building block.
References
- 1. CN105254614A - Method for synthesizing Vandetanib compound - Google Patents [patents.google.com]
- 2. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chemoenzymatic Synthesis of Chiral Piperidine Frameworks
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies. Chemoenzymatic approaches have emerged as a powerful strategy, combining the selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic synthesis to afford enantioenriched piperidine derivatives.[1][5] This document provides an overview of key chemoenzymatic strategies, detailed experimental protocols, and comparative data to guide researchers in this field.
Core Chemoenzymatic Strategies
Several robust chemoenzymatic strategies have been developed for the synthesis of chiral piperidines, each offering distinct advantages depending on the target molecule and available starting materials. The primary methods include:
-
Enzymatic Cascades for Piperidine Synthesis: Multi-enzyme, one-pot cascades enable the conversion of simple acyclic precursors into complex chiral piperidines with high atom economy.[6][7][8] These cascades often employ a combination of enzymes such as carboxylic acid reductases (CARs), ω-transaminases (ω-TAs), and imine reductases (IREDs) to construct the piperidine ring in a highly controlled manner.[7][8]
-
Chemoenzymatic Dearomatization of Pyridines: This hybrid approach leverages the dearomatization of readily available pyridine derivatives to generate chiral piperidines.[1][5][9][10] A key transformation involves a stereoselective one-pot amine oxidase/ene-imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[1][5] This has proven effective in the synthesis of antipsychotic drugs like Preclamol and intermediates for the anticancer agent Niraparib.[1][5]
-
Transaminase-Mediated Asymmetric Synthesis: ω-Transaminases (ω-TAs) are widely used for the asymmetric synthesis of chiral amines.[11] In the context of piperidines, they can be employed for the enantioselective amination of prochiral piperidones, such as N-Boc-3-piperidone, to furnish valuable chiral 3-aminopiperidine derivatives.[12][13][14]
-
Lipase-Catalyzed Kinetic Resolution: For racemic piperidine derivatives, lipase-catalyzed kinetic resolution offers a reliable method for separating enantiomers.[15][16] This technique relies on the enantioselective acylation or hydrolysis of a racemic mixture, allowing for the isolation of one enantiomer in high optical purity.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the key chemoenzymatic strategies for chiral piperidine synthesis.
Caption: Overview of Chemoenzymatic Strategies.
Caption: One-Pot Enzymatic Cascade Workflow.
Caption: Chemoenzymatic Dearomatization Workflow.
Data Presentation
The following tables summarize quantitative data for the chemoenzymatic synthesis of various chiral piperidine frameworks, allowing for easy comparison of different methodologies.
Table 1: One-Pot Enzymatic Cascade for Piperidine Synthesis [7][8]
| Substrate (Keto Acid) | Product | Conversion (%) | de (%) | ee (%) |
| 5-oxohexanoic acid | 2-methylpiperidine | >99 | - | >99 |
| 5-oxoheptanoic acid | 2-ethylpiperidine | >99 | - | >99 |
| 4-methyl-5-oxohexanoic acid | 2,3-dimethylpiperidine | 85 | 94 | >99 |
| 3-methyl-5-oxohexanoic acid | 2,4-dimethylpiperidine | 90 | 90 | >99 |
Table 2: Chemoenzymatic Dearomatization of Pyridines [1][5]
| Substrate (Pyridine Derivative) | Product | Yield (%) | ee (%) |
| 3-(4-bromophenyl)pyridine | (S)-3-(4-bromophenyl)piperidine | 61 (3 steps) | 99 |
| 4-(pyridin-3-yl)aniline | (S)-3-(4-aminophenyl)piperidine derivative | 29 (overall) | 93 |
| N-allyl-3-phenylpyridinium bromide | (R)-N-allyl-3-phenylpiperidine | >42 | 96 |
| N-allyl-3-phenylpyridinium bromide | (S)-N-allyl-3-phenylpiperidine | - | 96 |
Table 3: Transaminase-Mediated Synthesis of Chiral Aminopiperidines
| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |
| 1-Boc-3-piperidone | ω-Transaminase | (R)-3-amino-1-Boc-piperidine | >99 | >99.7 | [13] |
| N-ethoxycarbonyl-3-piperidone | ω-Transaminase | (R)-3-amino-N-ethoxycarbonyl-piperidine | - | - | [12] |
| 1-Boc-3-piperidone | ATA1012 (ω-TA) | (R)-3-amino-1-Boc-piperidine | >99 | >99.9 | [14] |
Table 4: Lipase-Catalyzed Kinetic Resolution of Piperidine Derivatives
| Substrate | Lipase | Acyl Donor | Product | Yield (%) | ee (%) | Reference |
| rac-N-Boc-2-aryl-4-methylenepiperidines | Not specified | MeOCOCl | (S)-enantiomer | - | - | [17] |
| rac-intermediates of SCH66336 | Toyobo LIP-300 | Trifluoroethyl isobutyrate | (+)-enantiomer | - | high | [16] |
Experimental Protocols
Protocol 1: One-Pot Cascade Synthesis of 2-Methylpiperidine using CAR, ω-TA, and IRED[7][8]
Materials:
-
5-oxohexanoic acid
-
Carboxylic acid reductase (CAR) from Mycobacterium marinum
-
ω-Transaminase (ω-TA)
-
Imine reductase (IRED)
-
Isopropylamine (amine donor)
-
NADPH (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
Procedure:
-
Prepare a solution of 5-oxohexanoic acid in potassium phosphate buffer.
-
To the reaction mixture, add CAR, ω-TA, and IRED.
-
Add NADPH, glucose dehydrogenase, and glucose for cofactor regeneration.
-
Add isopropylamine as the amine donor.
-
Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 2-methylpiperidine.
Protocol 2: Chemoenzymatic Dearomatization of N-allyl-3-phenylpyridinium bromide[1][5]
Materials:
-
N-allyl-3-phenylpyridinium bromide
-
Sodium borohydride (NaBH₄)
-
Amine oxidase (AmOx) variant (e.g., 6-HDNO E350L/E352D)
-
Ene-Imine Reductase (EneIRED)
-
NADPH (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
Potassium phosphate buffer (pH 7.5)
-
Methanol
Procedure:
-
Step 1: Chemical Reduction: Dissolve N-allyl-3-phenylpyridinium bromide in methanol and cool to 0°C. Add NaBH₄ portion-wise and stir for 1 hour. Quench the reaction with water and extract the N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine (THP) product.
-
Step 2: One-Pot Enzymatic Cascade: In a separate vessel, prepare a solution of the purified THP in potassium phosphate buffer.
-
Add the AmOx and EneIRED enzymes to the reaction mixture.
-
Add NADPH, glucose dehydrogenase, and glucose for cofactor regeneration.
-
Incubate the reaction at 30°C with gentle shaking for 24 hours.
-
Monitor the formation of the chiral piperidine product by chiral GC or HPLC.
-
After the reaction is complete, extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography to yield enantioenriched N-allyl-3-phenylpiperidine.
Protocol 3: Transaminase-Mediated Synthesis of (R)-3-amino-1-Boc-piperidine[12][13]
Materials:
-
N-tert-butoxycarbonyl-3-piperidone (1-Boc-3-piperidone)
-
ω-Transaminase (e.g., from Escherichia coli)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Tris-HCl buffer (pH 8.0-9.0)
-
Tetrahydrofuran (THF) (co-solvent, optional)
-
Hydrochloric acid
Procedure:
-
Prepare a solution of isopropylamine in water and adjust the pH to 8.0-9.0 with aqueous HCl.
-
Dilute the solution with Tris-HCl buffer and preheat to the optimal temperature for the chosen transaminase (e.g., 45-50°C).
-
Add 1-Boc-3-piperidone (dissolved in THF if necessary).
-
Add the ω-transaminase and PLP.
-
Maintain the pH of the reaction mixture by the controlled addition of 20% isopropylamine solution.
-
Incubate the reaction for 18-24 hours, monitoring by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain (R)-3-amino-1-Boc-piperidine.
Protocol 4: General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidine Derivative
Materials:
-
Racemic N-protected piperidine derivative (e.g., with a hydroxyl or amino group)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of the racemic piperidine derivative in the anhydrous organic solvent, add the immobilized lipase and molecular sieves.
-
Add the acyl donor to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with shaking.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the substrate and product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
Filter off the immobilized lipase (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted starting material by column chromatography.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 13. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 14. The identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate, a key intermediate in the development of various pharmaceutical agents. Two primary synthetic routes are presented: a two-step approach involving the formation of a carbamate followed by N-methylation, and a more streamlined one-pot reductive amination. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and visual representations of the synthetic pathways and workflows to facilitate successful scale-up in a laboratory or manufacturing setting.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The presence of the piperidine scaffold and the Boc-protected secondary amine makes it a versatile intermediate for the introduction of diverse functionalities. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document outlines two robust and reproducible methods for its large-scale preparation.
Synthetic Strategies
Two principal synthetic strategies for the large-scale production of this compound have been identified and are detailed below:
-
Two-Step Synthesis: This classic approach involves the initial formation of the carbamate by protecting the primary amine of a suitable piperidine precursor, followed by the methylation of the carbamate nitrogen.
-
One-Pot Reductive Amination: This more convergent approach involves the direct reaction of an N-Boc protected piperidine-4-carboxaldehyde with methylamine in the presence of a reducing agent.
Method 1: Two-Step Synthesis via N-Methylation
This method proceeds in two distinct steps: first, the protection of the primary amine of 4-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the resulting carbamate.
Step 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate
Reaction Scheme:
Caption: Boc-protection of 4-(aminomethyl)piperidine.
Experimental Protocol:
-
To a stirred solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 L/kg of starting material) is added triethylamine (1.5 eq).
-
The mixture is cooled to 0-5 °C.
-
A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 L/kg of (Boc)₂O) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of water (5 L/kg of starting material).
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution (2 x 5 L/kg) and brine (5 L/kg).
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-Butyl (piperidin-4-ylmethyl)carbamate as a solid.
Step 2: N-Methylation of tert-Butyl (piperidin-4-ylmethyl)carbamate
Reaction Scheme:
Caption: N-methylation of the Boc-protected intermediate.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 L/kg of starting material) under an inert atmosphere, a solution of tert-Butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous THF (5 L/kg) is added dropwise at 0-5 °C.
-
The mixture is stirred at 0-5 °C for 1 hour.
-
Methyl iodide (MeI, 1.5 eq) is then added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 L/kg).
-
The mixture is extracted with ethyl acetate (3 x 10 L/kg).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by crystallization to yield this compound.
Method 2: One-Pot Reductive Amination
This streamlined approach combines the C-N bond formation and reduction in a single pot, offering a more efficient route to the target molecule.
Reaction Scheme:
Caption: One-pot reductive amination synthesis.
Experimental Protocol:
-
To a solution of 1-Boc-4-formylpiperidine (1.0 eq) in dichloromethane (DCM, 10 L/kg) is added a solution of methylamine (2.0 M in THF or as a gas, 1.5 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 30-60 minutes, maintaining the temperature below 30 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
Reaction completion is monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 L/kg).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 5 L/kg).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization.
Data Presentation
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Reductive Amination |
| Starting Materials | 4-(aminomethyl)piperidine, (Boc)₂O, NaH, MeI | 1-Boc-4-formylpiperidine, Methylamine, Sodium triacetoxyborohydride |
| Overall Yield | 60-75% | 70-85% |
| Purity (post-purification) | >98% | >98% |
| Reaction Time | 30-48 hours | 14-22 hours |
| Number of Steps | 2 | 1 |
| Key Considerations | Requires handling of pyrophoric NaH and toxic MeI. | More atom-economical and time-efficient. |
Experimental Workflows
Workflow for Method 1: Two-Step Synthesis
Caption: Workflow for the two-step synthesis method.
Workflow for Method 2: One-Pot Reductive Amination
Caption: Workflow for the one-pot reductive amination method.
Conclusion
Both the two-step synthesis and the one-pot reductive amination provide viable and scalable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, equipment, and specific project timelines. The one-pot reductive amination is generally preferred for its higher efficiency and shorter reaction time. These detailed protocols and application notes should serve as a valuable resource for researchers and process chemists involved in the large-scale synthesis of this important pharmaceutical intermediate.
Application Notes and Protocols for Carbamate Synthesis using Di-tert-butyl Dicarbonate
Introduction
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or (Boc)₂O, is a cornerstone reagent in modern organic synthesis, primarily utilized for the protection of amine functionalities.[1] The formation of a tert-butoxycarbonyl (Boc) carbamate renders the amine nucleophilicity and basicity significantly reduced, thus preventing unwanted side reactions during subsequent synthetic steps.[2] This protective group strategy is fundamental in multi-step syntheses, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules.[3][4]
The Boc group is characterized by its ease of introduction under relatively mild conditions and its stability across a wide range of non-acidic reagents, including bases and nucleophiles.[3][5] A key advantage of the Boc protecting group is its orthogonality to other common amine protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation.[3] The Boc group itself is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]
This document provides detailed application notes and experimental protocols for the synthesis of carbamates using di-tert-butyl dicarbonate, intended for researchers, scientists, and professionals in drug development.
Mechanism of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, yielding the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts.[2] The evolution of carbon dioxide gas serves as a strong thermodynamic driving force for the reaction.[2] While the reaction can proceed without a base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) are often employed to increase the nucleophilicity of the amine and facilitate the reaction.[2][6]
References
Stereoselective Synthesis of Chiral Piperidines Utilizing Chiral Carbamate Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy and selectivity. Consequently, the development of robust and predictable methods for the stereoselective synthesis of chiral piperidines is of paramount importance to the drug discovery and development process. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral piperidines, with a focus on methods employing chiral carbamates and related nitrogen-bound chiral auxiliaries. These strategies offer powerful tools for controlling the stereochemical outcome of reactions that forge and functionalize the piperidine ring.
Application Notes
Asymmetric Lithiation and Alkylation of N-Boc-Piperidine Mediated by Chiral Diamines
One of the most effective strategies for the enantioselective functionalization of the piperidine ring at the C2 position is the asymmetric deprotonation of N-tert-butoxycarbonyl (N-Boc) piperidine, followed by trapping with an electrophile. While the Boc-carbamate itself is achiral, the stereochemical outcome is controlled by the use of a chiral diamine ligand, most notably (-)-sparteine or its synthetic surrogates.
The underlying principle of this methodology involves the formation of a chiral complex between sec-butyllithium (s-BuLi) and the chiral diamine. This complex then selectively removes one of the two enantiotopic protons at the C2 and C6 positions of the N-Boc piperidine. The resulting configurationally stable α-lithio species can then be quenched with a variety of electrophiles to afford the C2-substituted piperidine with high enantiomeric excess. The choice of the chiral diamine dictates which enantiomer of the product is formed. For instance, lithiation in the presence of (-)-sparteine typically leads to the (R)-configured product, while the use of a (+)-sparteine surrogate can produce the (S)-enantiomer.
This method is versatile, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and silyl groups. The efficiency and stereoselectivity of the reaction can be influenced by factors such as the solvent, temperature, and the nature of the electrophile.
Kinetic Resolution of 2-Substituted Piperidines via Asymmetric Lithiation
Kinetic resolution is a powerful technique for the separation of racemates. In the context of piperidine synthesis, the asymmetric lithiation-trapping sequence can be adapted for the kinetic resolution of racemic N-Boc-2-substituted piperidines. In this approach, a substoichiometric amount of the chiral s-BuLi/diamine complex is used to selectively deprotonate one enantiomer of the racemic starting material at a faster rate than the other.
Subsequent quenching with an electrophile results in the formation of a new, diastereomerically enriched 2,2-disubstituted piperidine, leaving the unreacted starting material enriched in the less reactive enantiomer. By carefully controlling the reaction time and stoichiometry, high enantiomeric excesses of both the recovered starting material and the disubstituted product can be achieved. This method provides a valuable route to enantioenriched 2-substituted and 2,2-disubstituted piperidines.
Diastereoselective Reactions Using Removable Chiral Auxiliaries
While the asymmetric deprotonation strategy relies on an external chiral ligand, an alternative and powerful approach involves the use of a chiral auxiliary covalently attached to the piperidine nitrogen. Although direct applications of chiral carbamates are less commonly detailed with full protocols in readily accessible literature, the principles are well-established through the use of other N-linked chiral auxiliaries, which serve as excellent models. These auxiliaries create a chiral environment that directs the stereochemical course of subsequent reactions, such as alkylations, additions, and cyclizations. After the desired transformation, the auxiliary can be cleaved to reveal the chiral piperidine product.
Prominent examples of this strategy include the use of Enders' SAMP/RAMP hydrazones and Evans' oxazolidinones. In the Enders' method, a chiral hydrazone is formed from a ketone or aldehyde and the chiral auxiliary (SAMP or RAMP). Deprotonation followed by alkylation proceeds with high diastereoselectivity. Subsequent cleavage of the hydrazone yields the α-alkylated carbonyl compound, which can then be further elaborated to form the piperidine ring.
Similarly, Evans' oxazolidinone auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation. The resulting product can be transformed through various synthetic steps into a chiral piperidine derivative, with the stereochemistry dictated by the chiral auxiliary.
Data Presentation
Table 1: Enantioselective Lithiation-Trapping of N-Boc-Piperidine
| Entry | Chiral Diamine | Electrophile (E+) | Product | Yield (%) | e.e. (%) | Reference |
| 1 | (-)-Sparteine | Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-piperidine | 85 | 96 (R) | [1][2] |
| 2 | (-)-Sparteine | CH₃I | 2-Methyl-N-Boc-piperidine | 75 | 95 (R) | [1][2] |
| 3 | (+)-Sparteine Surrogate | Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-piperidine | 82 | 94 (S) | [1] |
| 4 | (-)-Sparteine | PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-piperidine | 70 | >98 (R) | [2] |
Table 2: Kinetic Resolution of Racemic N-Boc-2-arylpiperidines
| Entry | Chiral Diamine | Electrophile (E+) | Recovered Starting Material e.e. (%) | Product Diastereomeric Ratio (d.r.) | Reference |
| 1 | (-)-Sparteine | MeI | 98 (S) | >95:5 | [3] |
| 2 | (+)-Sparteine | MeI | 97 (R) | >95:5 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Lithiation and Trapping of N-Boc-Piperidine
Materials:
-
N-Boc-piperidine
-
(-)-Sparteine or (+)-Sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Anhydrous diethyl ether (Et₂O) or other suitable solvent
-
Electrophile (e.g., trimethylsilyl chloride, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add a solution of (-)-sparteine (1.2 equivalents) in anhydrous Et₂O (concentration typically 0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 equivalents) dropwise to the stirred solution. Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of N-Boc-piperidine (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture. Stir for the optimized time at -78 °C (typically 1-4 hours).
-
Add the electrophile (1.5 equivalents) neat or as a solution in anhydrous Et₂O to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by TLC analysis.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted N-Boc-piperidine.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Enders' Asymmetric Alkylation of a Piperidinone Precursor using a SAMP-Hydrazone
This protocol describes a key step in a multi-step synthesis of a chiral piperidine, illustrating the use of a chiral auxiliary.
Materials:
-
A suitable ketone precursor to the piperidine ring (e.g., a protected 4-piperidone)
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., ethyl iodide)
-
Ozone
-
Standard workup and purification reagents
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the ketone (1.0 equivalent) in a minimal amount of a suitable solvent.
-
Add SAMP (1.1 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the ketone is consumed.
-
Remove the solvent under reduced pressure and purify the resulting SAMP-hydrazone by distillation or chromatography.
Step 2: Diastereoselective Alkylation
-
To a flame-dried, argon-purged flask, add a solution of the SAMP-hydrazone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.2 equivalents) in THF. Stir the mixture at -78 °C for 2 hours to form the azaenolate.
-
Add the alkyl halide (1.5 equivalents) to the solution at -78 °C.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated hydrazone is often used in the next step without further purification.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide, and allow the solution to warm to room temperature.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting chiral ketone by flash chromatography. This ketone can then be further elaborated to the desired chiral piperidine.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric lithiation and trapping of N-Boc-piperidine.
Caption: Logical relationship in the kinetic resolution of a racemic 2-substituted piperidine.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate synthesis
An invaluable resource for researchers, this technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of tert-butyl methyl(piperidin-4-ylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, also known as N-Boc-N-methyl-4-aminomethylpiperidine, is typically achieved through a multi-step process. A prevalent and effective strategy is the reductive amination of an N-protected piperidine-4-carboxaldehyde with methylamine, followed by the removal of the initial protecting group and subsequent Boc protection of the secondary amine.[1] An alternative approach involves starting with 4-aminomethylpiperidine, proceeding with N-methylation, and finally introducing the Boc protecting group.
Q2: My Boc protection reaction is showing low yield. What are the potential causes?
A2: Low yields in Boc protection reactions can stem from several factors:
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Low Nucleophilicity of the Amine: Amines that are sterically hindered or electronically poor may exhibit slow reaction kinetics with di-tert-butyl dicarbonate (Boc₂O).[2]
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Poor Solubility: The insolubility of the amine starting material in the reaction solvent can severely impede the reaction rate. This is a common issue with zwitterionic compounds like amino acids.[2][3]
-
Inadequate Base: A base is often employed to neutralize acidic byproducts and drive the reaction to completion. The choice and stoichiometry of the base are crucial for optimal results.[2]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can undergo hydrolysis, reducing the amount available to react with the amine.[2]
-
Side Reactions: The formation of N,N-di-Boc protected amines can occur, especially with primary amines under harsh conditions.[2]
Q3: I'm observing multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of multiple products can be attributed to:
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Over-methylation: In methylation steps, the desired secondary amine can be further methylated to form a quaternary ammonium salt.[1]
-
Di-Boc Formation: During Boc protection, a primary amine may react with two equivalents of Boc₂O to yield the N,N-di-Boc product.[2]
-
Reaction with Other Functional Groups: If other nucleophilic groups are present in the molecule, they may compete with the target amine for reaction with the electrophile.[2]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination Step
This guide provides a systematic approach to troubleshooting low yields in the reductive amination of N-Boc-piperidine-4-carboxaldehyde with methylamine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Increase the reaction time for imine formation before adding the reducing agent. Monitor the reaction by TLC or LC-MS. | Complete consumption of the aldehyde starting material. |
| Inactive reducing agent | Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). Ensure it has been stored under appropriate anhydrous conditions. | Improved conversion to the desired amine product. |
| Suboptimal pH | The pH of the reaction mixture can influence both imine formation and the stability of the reducing agent. Adjust the pH to a weakly acidic range (pH 5-6) using a mild acid like acetic acid. | Enhanced reaction rate and yield. |
| Over-alkylation | Use a stoichiometric amount of methylamine to minimize the formation of the tertiary amine. | Reduced formation of byproducts and increased yield of the desired secondary amine. |
Issue 2: Incomplete Boc Protection
This troubleshooting guide focuses on resolving issues related to the incomplete Boc protection of the secondary amine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of the amine | Change the solvent system. A mixture of THF and water, or using an aqueous basic solution, can improve the solubility of amine salts.[2][3][4] | A homogeneous reaction mixture and improved reaction rate. |
| Insufficient reactivity | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2] | Faster reaction time and higher conversion to the Boc-protected product. |
| Hydrolysis of Boc₂O | If using aqueous conditions, use a slight excess of Boc₂O to compensate for hydrolysis.[2] | Drive the reaction to completion and maximize the yield. |
| Steric hindrance | Increase the reaction temperature (e.g., to 40 °C) and prolong the reaction time. Monitor the reaction progress carefully to avoid decomposition.[2] | Overcome the steric barrier and achieve a higher yield. |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines a representative procedure for the synthesis, starting from N-Boc-piperidine-4-carboxaldehyde.
Step 1: Reductive Amination
-
Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere.[1]
-
Add a solution of methylamine (1.2 eq) in THF and stir the mixture at room temperature for 2 hours to facilitate imine formation.[1]
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[1]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[1]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.[1]
Step 3: Boc Protection of the Secondary Amine
-
Dissolve the crude amine salt from Step 2 in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 eq) to neutralize the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the reaction vigorously at room temperature for 12 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Boc Protection | tert-butyl carbamate | tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | 80 | - | [5] |
| Carbamate Formation | 1-benzylpiperidine-4-amine | methyl N-(1-benzylpiperidin-4-yl)carbamate | 92 | - | [6] |
| Deprotection & Salt Formation | methyl N-(1-benzylpiperidin-4-yl)carbamate | methyl piperidin-4-yl-carbamate p-TSA salt | 95 | 99.82 | [6] |
| Chemoenzymatic Synthesis | ethyl N‐Boc‐D‐pyroglutamate | tert‐butyl ((3R,6R)‐6‐methylpiperidin‐3‐yl)carbamate | - | >99.9 (ee) | [7] |
Visual Diagrams
Caption: Troubleshooting workflow for improving reaction yield.
Caption: A plausible synthetic pathway for the target molecule.
References
Technical Support Center: Purification of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate, a common intermediate in pharmaceutical development.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound by column chromatography.
Q1: Why is my compound showing significant peak tailing on the silica gel column?
A: Peak tailing is a frequent issue when purifying basic compounds like piperidine derivatives on standard, acidic silica gel.[1][2] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to a non-ideal elution profile, poor peak shape, and inefficient separation.[1]
Possible Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your compound for binding to the acidic sites on the silica.[1]
-
Stationary Phase Modification: If mobile phase additives are insufficient, consider changing your stationary phase.
Q2: I'm experiencing low recovery of my product after flash chromatography. What could be the cause?
A: Low recovery is typically caused by irreversible adsorption of your compound onto the stationary phase or potential compound instability.
Possible Causes and Solutions:
-
Irreversible Binding to Silica: The strong interaction between the basic piperidine moiety and the acidic silica gel can lead to your product permanently sticking to the column.[1][2]
-
Solution: Employ the same strategies used to combat peak tailing. Adding a basic modifier like triethylamine to the mobile phase will reduce the strong interactions and allow your compound to elute from the column, thereby improving recovery.[1]
-
-
Compound Degradation (Boc Group Instability): The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid. If your mobile phase or the silica gel itself is too acidic, you may be cleaving the Boc group during purification.
-
Solution: Avoid using acidic modifiers in your eluent for normal-phase chromatography. Ensure your solvents are neutral. If you must use reverse-phase chromatography, use caution with acidic modifiers like trifluoroacetic acid (TFA), as this can readily cleave the Boc group, especially during solvent evaporation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC analysis and column chromatography of this compound?
A: A good starting point for developing your method is a solvent system of n-hexane and ethyl acetate. However, due to the polarity and basicity of the piperidine ring, you will likely need a more polar system. A common and effective eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier.
Q2: Can I use reverse-phase (C18) chromatography for this purification?
A: Yes, reverse-phase chromatography is a viable alternative, especially if normal-phase purification is challenging. The compound is sufficiently non-polar to be retained on a C18 column.[1] However, reverse-phase chromatography often uses acidic mobile phase modifiers (e.g., 0.1% TFA or formic acid) to improve peak shape for basic compounds.[1][4] The Boc group on your compound is acid-labile.[3] While 0.1% TFA might be tolerated during the chromatography run, the increasing acid concentration during solvent removal via rotary evaporation can cause deprotection.[3] If you use an acidic modifier, consider neutralizing the collected fractions or using lyophilization for solvent removal to minimize exposure to concentrated acid.[3]
Q3: My purified compound shows two peaks in a post-purification HPLC analysis. What could be the reason?
A: If the purity is expected to be high, the appearance of two peaks for a piperidine derivative in its free base form can sometimes be due to interactions with the stationary phase during analysis.[4] This can be caused by differential ionization or interaction with the column. Consider adjusting the mobile phase pH of your analytical method by adding buffers or using a different column chemistry to resolve this issue.[4]
Experimental Protocol: Flash Chromatography
Objective: To purify crude this compound using normal-phase flash chromatography.
1. Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collection tubes
2. Method Development (TLC):
-
Prepare a developing chamber with a solvent system of 95:5 DCM:MeOH with 0.5% TEA.
-
Dissolve a small amount of the crude material in DCM and spot it on a TLC plate.
-
Develop the plate and visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate).
-
Adjust the solvent polarity (by increasing the percentage of MeOH) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[5] This provides the optimal mobile phase for column separation.[5]
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[5]
-
Do not let the column run dry at any point.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase optimized during TLC analysis.
-
Collect fractions systematically in test tubes.
-
Monitor the elution process by performing TLC on the collected fractions.
-
Once the desired product has completely eluted, the polarity of the mobile phase can be increased to flush out any remaining impurities.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Mobile Phase Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Mobile Phase System | Modifier & Concentration | Purpose of Modifier |
| Normal-Phase | Silica Gel | Dichloromethane : Methanol (e.g., 98:2 to 90:10) | Triethylamine (TEA), 0.1 - 1.0% | Neutralizes acidic silanol groups to prevent peak tailing.[1] |
| Normal-Phase | Alumina (Basic) | Hexane : Ethyl Acetate (e.g., 80:20 to 50:50) | None typically required | Basic stationary phase minimizes adverse interactions with basic compounds.[1] |
| Reverse-Phase | C18 Silica | Acetonitrile : Water or Methanol : Water | Formic Acid or TFA, 0.1% | Protonates the basic amine to improve peak shape. Caution: May cleave the Boc group.[1][3] |
Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: Piperidine Carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of piperidine carbamates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in piperidine carbamate synthesis?
A1: The most frequently encountered side products in piperidine carbamate synthesis include:
-
Symmetrical Ureas: Formed when using isocyanate reagents in the presence of moisture.
-
N-Alkyl Piperidines: Resulting from competing N-alkylation reactions, especially when using alkyl halides in the synthesis.
-
Di-Carbamoylated Piperidines: Over-reaction leading to the formation of a carbamate on both the piperidine nitrogen and a susceptible functional group on the substituent.
-
Quaternary Ammonium Salts: A potential side product of direct alkylation of the piperidine nitrogen.[1]
-
Dialkylformamides: Can be formed if chloroform is used as a solvent or is present as an impurity in the presence of a base.[2]
Q2: My reaction yield is low. What are the first steps I should take to troubleshoot?
A2: Low yields can often be attributed to several factors. A systematic check of your experimental setup and reagents is the best first step.[3] Key areas to investigate include:
-
Reagent Purity: Ensure the piperidine, isocyanate, or chloroformate starting materials are of high purity and free from moisture. Isocyanates and chloroformates are particularly susceptible to hydrolysis.[3]
-
Anhydrous Conditions: Moisture can lead to the formation of undesired byproducts, significantly reducing the yield of the desired carbamate.[3] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Inadequate temperature control can either slow down the reaction or promote the formation of side products.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or an increase in side product formation.
Q3: I am observing the formation of a white precipitate that is not my product. What could it be?
A3: A common, sparingly soluble white precipitate in reactions using isocyanates is a symmetrical urea. This is typically formed by the reaction of the isocyanate with water present in the reaction mixture. To avoid this, ensure all solvents and reagents are scrupulously dried.
Q4: How can I prevent N-alkylation of the piperidine nitrogen during my synthesis?
A4: N-alkylation is a common competing reaction. To minimize this side product:
-
Use a Protecting Group Strategy: If the piperidine nitrogen is not the intended site of carbamoylation, consider protecting it with a suitable protecting group (e.g., Boc) before proceeding with the carbamate formation on another functional group.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to favor carbamoylation over alkylation.[4]
-
Choice of Base: If a base is required, use a non-nucleophilic base to avoid it acting as an alkylating agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during piperidine carbamate synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive reagents due to degradation (especially isocyanates and chloroformates). | Use freshly opened or purified reagents. Store sensitive reagents under an inert atmosphere and in a desiccator. |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. | |
| Presence of symmetrical urea byproduct | Moisture in the reaction. | Dry all solvents and reagents thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere.[3] |
| Formation of N-alkylated piperidine | Competing alkylation reaction. | If possible, use a protecting group on the piperidine nitrogen. Alternatively, optimize reaction conditions by slowly adding the alkylating agent to an excess of piperidine.[4] |
| Multiple products observed on TLC/LC-MS | Formation of di-carbamoylated products or other side reactions. | Re-evaluate the stoichiometry of your reactants. Consider using a milder carbamoylating agent or running the reaction at a lower temperature. |
Experimental Protocols
Below is a general protocol for the synthesis of a piperidine carbamate from piperidine and an isocyanate.
Materials:
-
Piperidine
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) (optional, as a base)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve piperidine (1.0 equivalent) in anhydrous DCM and add it to the flask.
-
If using a base, add triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the isocyanate (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirred piperidine solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction with a small amount of water or saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: General workflow for piperidine carbamate synthesis.
References
Technical Support Center: Optimizing Boc Protection of Piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc protection of piperidines.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the Boc protection of piperidine derivatives.
Issue 1: Low or No Product Formation
Question: I am not observing any formation of my desired N-Boc piperidine product. What are the possible causes and solutions?
Answer:
Low or no product formation can stem from several factors related to reagents, reaction conditions, or the nature of the piperidine starting material.
-
Inactive Piperidine Starting Material: If the piperidine is supplied as a salt (e.g., hydrochloride), it will not be sufficiently nucleophilic to react with Boc anhydride.
-
Solution: Before starting the reaction, perform a "free-basing" step. This can be achieved by dissolving the piperidine salt in a suitable solvent and treating it with a base like sodium bicarbonate or passing it through a column containing a solid-supported base.[1]
-
-
Degraded Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can decompose over time, especially if not stored properly.[2]
-
Solution: Use a fresh bottle of Boc anhydride or one that has been stored under anhydrous conditions. The purity of Boc anhydride is critical for the reaction's success.[3]
-
-
Insufficiently Nucleophilic Piperidine: Electron-withdrawing groups on the piperidine ring can decrease its nucleophilicity, making the reaction sluggish.
-
Solution: Consider using a more forcing reaction condition, such as gentle heating (e.g., to 40-55°C), or adding a catalyst like 4-dimethylaminopyridine (DMAP).[4][5] DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection for weakly nucleophilic amines.[4]
-
Issue 2: Formation of Di-Boc Protected Byproduct
Question: My reaction is producing a significant amount of a di-Boc protected byproduct. How can I minimize this side reaction?
Answer:
The formation of a di-Boc protected piperidine is a common side reaction, especially with primary amines, and can be minimized by carefully controlling the reaction conditions.[4][6]
-
Incorrect Stoichiometry: A large excess of Boc anhydride increases the likelihood of the initially formed mono-Boc product reacting further.[6]
-
Solution: Use a controlled amount of Boc anhydride, typically between 1.0 to 1.2 equivalents relative to the piperidine.[6]
-
-
High Reaction Temperature: Di-Boc formation is often favored at higher temperatures.[6]
-
Solution: Conduct the reaction at a lower temperature, such as 0°C to room temperature, to enhance the selectivity for the mono-Boc product.[6]
-
-
Strong Base: The choice of base can influence the extent of di-Boc formation.
-
Solution: Employ a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[6]
-
Issue 3: Difficult Work-up and Purification
Question: I am having trouble isolating my pure N-Boc piperidine product after the reaction. What is the recommended work-up and purification procedure?
Answer:
A standard work-up procedure is designed to remove excess Boc anhydride, the base, and other byproducts.
-
Standard Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[4]
-
Wash the combined organic layers with a weak acid (e.g., 5% citric acid or 1M HCl), water, and brine to remove the base and any remaining water-soluble impurities.[4]
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
-
Purification: If the crude product is not pure, it can be further purified by flash column chromatography on silica gel.[4]
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for a Boc protection reaction?
A1: While not strictly required in all cases, a base is commonly used to accelerate the reaction and achieve high yields.[4][7] The reaction can proceed without an added base because the tert-butoxide generated as a byproduct is basic enough to deprotonate the protonated amine intermediate.[4][8] However, for less nucleophilic piperidines or to ensure a faster reaction, the addition of a base is highly recommended.[4]
Q2: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection?
A2: DMAP acts as a nucleophilic catalyst that significantly accelerates the rate of Boc protection, particularly for weakly nucleophilic amines like anilines.[4] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the amine.[4] However, using DMAP can also increase the risk of side reactions, so it should be used in catalytic amounts.[4]
Q3: What are the most common solvents for Boc protection of piperidines?
A3: The choice of solvent can be flexible. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, dioxane, and methanol.[6][9] Reactions can also be performed in aqueous conditions or biphasic systems.[2][9]
Q4: How can I monitor the progress of my Boc protection reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.[4][6]
Data Presentation
Table 1: Recommended Stoichiometry of Reagents
| Reagent | Equivalents | Notes |
| Piperidine | 1.0 | |
| (Boc)₂O | 1.0 - 1.2 | Using a large excess can lead to di-Boc formation.[6] |
| Base (e.g., TEA) | 1.1 - 1.5 | To neutralize the protonated amine.[4] |
| DMAP (catalyst) | 0.1 | Use for weakly nucleophilic piperidines. |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity for mono-protection.[6] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[4][6] |
| Solvent | THF, DCM, Acetonitrile, Methanol | Choice depends on the solubility of the starting material.[6][9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Piperidine
-
Dissolution: Dissolve the piperidine (1.0 eq) in a suitable solvent such as THF or DCM (to a concentration of approximately 0.1-0.5 M).[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[6]
-
Base Addition: Add a mild base, such as triethylamine (1.5 eq).[6]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.[6]
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Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM.[4]
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[4]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
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Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: Experimental workflow for the Boc protection of piperidines.
Caption: Troubleshooting decision tree for Boc protection of piperidines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Piperidines are a foundational structural motif in many pharmaceuticals and natural products, making their efficient and selective synthesis a critical aspect of modern organic chemistry.[1][2][3]
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist you in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted piperidines, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Piperidine Product
Question: My reaction to synthesize a substituted piperidine is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low yields in piperidine synthesis can stem from various factors, from the choice of synthetic route to reaction conditions. Here are some common culprits and troubleshooting strategies:
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Suboptimal Reaction Conditions: Many piperidine syntheses are sensitive to temperature, pressure, and solvent.
-
Solution: Systematically screen reaction parameters. For instance, in catalytic hydrogenation of pyridines, increasing hydrogen pressure (e.g., 50-70 bar) and temperature (e.g., 60-80 °C) can be necessary to overcome the aromaticity of the pyridine ring.[4] For other reactions like intramolecular cyclizations, lowering the temperature may minimize side product formation.[4]
-
-
Catalyst Inactivity or Poisoning: In metal-catalyzed reactions, such as the hydrogenation of pyridines, the catalyst can be poisoned by impurities like sulfur compounds.[4]
-
Solution: Ensure the purity of your starting materials. If catalyst poisoning is suspected, try using a more robust catalyst or adding a scavenger for the poison. Different catalysts can also have a significant impact; for example, rhodium on carbon (Rh/C) can be more effective than palladium on carbon (Pd/C) for certain pyridine reductions.[4]
-
-
Poor Precursor Reactivity: The starting materials themselves may not be suitable for the chosen reaction conditions.
-
Solution: Verify the purity and identity of your starting materials. In cases like the Dieckmann condensation to form 4-piperidones, the reactivity of the acrylate and the primary amine is crucial.[2]
-
-
Formation of Stable Intermediates: The reaction may stall at an intermediate stage. For example, in pyridine hydrogenation, partially hydrogenated intermediates like dihydropyridines can sometimes be isolated.[4]
-
Solution: Increase the reaction time or adjust the conditions (temperature, pressure) to drive the reaction to completion.[4]
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
Question: I am obtaining a mixture of stereoisomers instead of the desired single isomer. How can I improve the stereoselectivity of my piperidine synthesis?
Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like substituted piperidines. Here are some strategies to consider:
-
Choice of Catalyst and Ligand: For enantioselective syntheses, the chiral ligand is paramount.
-
Solution: Screen a variety of chiral ligands. For example, in rhodium-catalyzed asymmetric additions to dihydropyridines, the choice of a chiral ligand is critical for achieving high enantioselectivity.[5][6] Similarly, in palladium-catalyzed diaminations, less sterically hindered ligands can favor the formation of 3-aminopiperidines.[7]
-
-
Reaction Mechanism: The reaction pathway can significantly influence the stereochemical outcome.
-
Substrate Control: The structure of the starting material can direct the stereochemical outcome.
-
Solution: In intramolecular cyclizations, the stereocenters present in the acyclic precursor can dictate the stereochemistry of the final piperidine ring.[1]
-
-
Hydrogenation Conditions: In the catalytic hydrogenation of substituted pyridines, the choice of catalyst and conditions can influence the cis/trans ratio of the resulting piperidine.
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my substituted piperidine product from starting materials or byproducts. What are some effective purification strategies?
Answer: The basic nature and polarity of piperidines can sometimes complicate purification. Here are some common purification challenges and their solutions:
-
Separation from Pyridine Impurity: Piperidine and pyridine can form an azeotrope, making separation by simple distillation difficult.[4][8] The azeotrope consists of about 92% piperidine and 8% pyridine by weight.[4]
-
Solution 1 (Azeotropic Distillation): Add an entrainer like water or toluene to form a new, lower-boiling azeotrope with pyridine, allowing for its removal.[8]
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Solution 2 (Salt Formation): Bubble carbon dioxide through a solution of the mixture. Piperidine will precipitate as a solid carbonate salt, while pyridine will not, allowing for separation by filtration.[4][8]
-
-
Removal of Polar Impurities: The basicity of the piperidine nitrogen can cause tailing on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent during column chromatography to improve peak shape.
-
-
Crystallization of Piperidine Solutions: A solution of piperidine in a solvent like DMF may crystallize upon storage.
-
Solution: This is often due to the reaction of piperidine with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases to form salts like piperidine hydrochloride.[4] To prevent this, store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) and in well-sealed containers.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted piperidines?
A1: Several robust methods exist for piperidine synthesis. Some of the most common include:
-
Catalytic Hydrogenation of Pyridines: This is a direct method but can require high pressure and temperature due to the aromaticity of the pyridine ring.[4]
-
Intramolecular Cyclization: Acyclic precursors containing a nitrogen and an electrophilic or unsaturated center can cyclize to form the piperidine ring. This includes reactions like reductive amination and aza-Michael additions.[1]
-
Cycloaddition Reactions: The aza-Diels-Alder reaction, for instance, can be a powerful tool for constructing the piperidine ring with good stereocontrol.[2]
-
Functionalization of Pre-existing Piperidine Rings: While direct C-H functionalization can be challenging, methods exist for the selective modification of piperidine derivatives.[7][9]
Q2: How do I choose the right protecting group for the piperidine nitrogen?
A2: The choice of a nitrogen protecting group is crucial and depends on the subsequent reaction conditions.
-
Boc (tert-Butoxycarbonyl): This is a common choice, stable to many reaction conditions but easily removed with acid (e.g., TFA).[10]
-
Cbz (Benzyloxycarbonyl): Also widely used, it can be removed by catalytic hydrogenation.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is often removed with a solution of piperidine in DMF.[10][11]
Q3: My piperidine sample has turned yellow. Is it still usable?
A3: A yellow color in piperidine is typically due to oxidation products.[4] While it may be suitable for some applications, for high-purity requirements, purification is recommended. Distillation is an effective method to remove these colored impurities.[4] To prevent discoloration, store purified piperidine under an inert atmosphere and protect it from light and heat.[4]
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Selectivity | Notes |
| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, RT | Often favors cis isomers.[4] | A common and effective catalyst. |
| Rh/C | H₂ (low to high pressure), various solvents | Can be more effective than Pd/C for some substrates.[4] | Good for a range of substituted pyridines. |
| Pd/C | H₂ (various pressures), various solvents | Can sometimes be poisoned by impurities. | Widely used but may require optimization. |
| Borenium Catalysts | Hydrosilanes, mild conditions | High cis-selectivity.[1] | A non-metal alternative. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol is a general guideline for the reduction of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
Hydrogen gas (high-purity)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In the high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[4]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., up to 80°C) for the required time (typically 4-24 hours).[4] Monitor the reaction progress using techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting crude piperidine can be purified by distillation or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Piperidines
This protocol describes a rapid and efficient synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.[12]
Materials:
-
1,5-dichloropentane (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Potassium carbonate (2.0 mmol)
-
Deionized water (2 mL)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane, the primary amine, and potassium carbonate.[12]
-
Solvent Addition: Add deionized water to the reaction vessel.[12]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.[12]
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether (3 x 15 mL).[12]
-
Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-substituted piperidine.[12]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[12]
Visualizations
Caption: Workflow for the catalytic hydrogenation of pyridines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Avoiding overalkylation in N-alkyl carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with overalkylation during N-alkyl carbamate synthesis.
Troubleshooting Guide: Minimizing Overalkylation
Overalkylation, the undesired formation of di-alkylated or poly-alkylated products, is a common side reaction in N-alkyl carbamate synthesis. This guide provides a systematic approach to troubleshoot and minimize this issue.
Problem: Significant formation of overalkylated carbamate byproducts.
| Potential Cause | Suggested Solution(s) |
| Excess Alkylating Agent | Carefully control the stoichiometry. Use a 1:1 molar ratio of the carbamate to the alkylating agent, or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[1] |
| High Reactivity of Alkylating Agent | If using a highly reactive alkylating agent (e.g., methyl iodide, benzyl bromide), consider switching to a less reactive one (e.g., an alkyl chloride or a bulkier halide) to reduce the rate of the second alkylation.[2] |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases are often preferred. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting selective mono-N-alkylation while suppressing overalkylation.[3][4] Avoid using primary or secondary amines as bases, as they can compete as nucleophiles.[1] |
| Suboptimal Reaction Temperature | High temperatures can favor overalkylation.[1] It is advisable to start at room temperature or even lower (e.g., 0 °C) and gradually increase the temperature only if the reaction is sluggish. Monitor the reaction progress closely by TLC or LC-MS. |
| Solvent Effects | The choice of solvent can influence the reaction outcome. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used and can favor N-alkylation.[2] |
| Absence of Additives | The addition of certain salts can promote the desired mono-alkylation. Tetrabutylammonium iodide (TBAI) is frequently used in combination with Cs₂CO₃ to enhance selectivity and reaction rates, a phenomenon sometimes referred to as the "cesium effect".[3][5] |
Troubleshooting Flowchart
The following diagram outlines a decision-making process for addressing overalkylation issues.
Caption: Troubleshooting workflow for minimizing overalkylation.
Frequently Asked Questions (FAQs)
Q1: Why is overalkylation a common problem in N-alkyl carbamate synthesis?
A1: Overalkylation occurs because the product of the initial N-alkylation, a secondary carbamate, is often still nucleophilic and can react with another molecule of the alkylating agent to form a tertiary carbamate. The starting primary carbamate and the mono-alkylated product compete for the alkylating agent.
Q2: How does Cesium Carbonate (Cs₂CO₃) help in preventing overalkylation?
A2: Cesium carbonate is a mild and effective base for the N-alkylation of carbamates.[3] Its ability to promote mono-alkylation selectively is often attributed to the "cesium effect," where the large cesium cation may play a role in modulating the reactivity of the carbamate anion.[3] It has been shown to suppress overalkylation effectively.[3]
Q3: What is the role of Tetrabutylammonium Iodide (TBAI) in these reactions?
A3: TBAI is often used as an additive along with a base like Cs₂CO₃. It can act as a phase-transfer catalyst and also facilitates the reaction by in-situ generation of a more reactive alkyl iodide from an alkyl bromide or chloride. TBAI has been shown to help minimize overalkylation.[5]
Q4: Can the type of protecting group on the carbamate influence overalkylation?
A4: Yes, the nature of the oxygen-bound group of the carbamate can influence the nucleophilicity of the nitrogen atom and its steric environment. While systematic studies are specific to substrates, bulky protecting groups may sterically hinder the second alkylation step.
Q5: My starting carbamate is sterically hindered. Why am I still observing overalkylation?
A5: Even with sterically hindered carbamates, overalkylation can occur, especially under harsh reaction conditions (high temperature, strong base, large excess of a reactive alkylating agent). In some cases, lipophilic and sterically hindered carbamates may be resistant to alkylation altogether under certain conditions. It is crucial to optimize the reaction conditions carefully.
Reaction Pathway
The following diagram illustrates the desired mono-alkylation pathway versus the undesired overalkylation pathway.
Caption: N-alkylation and overalkylation reaction pathways.
Experimental Protocols
Representative Experimental Procedure for Selective N-Alkylation of a Carbamate
This protocol is adapted from a method demonstrated to be highly selective and efficient for producing N-alkyl carbamates.
-
Preparation: Under a nitrogen atmosphere, dissolve the starting carbamate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add Cesium Carbonate (Cs₂CO₃, 3.0 eq.) and Tetrabutylammonium Iodide (TBAI, 3.0 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture via a syringe.
-
Reaction: Stir the reaction mixture at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions that have been successfully employed to achieve selective N-mono-alkylation of carbamates.
| Carbamate Substrate | Alkylating Agent (eq.) | Base (eq.) | Additive (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl carbamate | Benzyl chloride (1.1) | Cs₂CO₃ (3.0) | TBAI (3.0) | DMF | RT | 2 | 95 | |
| Ethyl carbamate | Benzyl bromide (1.2) | Cs₂CO₃ (3.0) | TBAI (3.0) | DMF | RT | 3 | 92 | |
| Phenyl carbamate | n-Butyl bromide (1.5) | Cs₂CO₃ (3.0) | TBAI (3.0) | DMF | RT | 12 | 88 | |
| Aniline derivative | Benzyl chloride (1.1) | Cs₂CO₃ (3.0) | TBAI (3.0) | DMF | RT | 2 | 96 |
References
Technical Support Center: Scalable Synthesis of Piperidin-4-yl-carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of piperidin-4-yl-carbamate and its derivatives. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of piperidin-4-yl-carbamate.
Route 1: Reductive Amination of a Piperidone Precursor followed by Deprotection
Issue 1: Low Yield or Incomplete Reductive Amination
| Potential Cause | Troubleshooting Step |
| Inactive or Poisoned Catalyst (e.g., Raney-Ni, Pd/C) | - Use a fresh batch of high-purity catalyst.[1] - Ensure starting materials and solvents are free from impurities that can poison the catalyst, such as sulfur compounds.[2] - For Pd/C, consider an acid wash if amine poisoning is suspected.[3] |
| Insufficient Hydrogen Pressure or Poor Gas-Liquid Mixing | - Increase hydrogen pressure incrementally, ensuring the reactor is properly sealed.[1] - Optimize the stirring rate to ensure efficient mixing and hydrogen uptake.[4] |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1] |
| Incomplete Imine Formation Prior to Reduction | - If using a two-step approach, ensure complete imine formation before adding the reducing agent (e.g., NaBH₄).[5] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Prevention Strategy |
| Over-reduction Products (e.g., ring-opened byproducts) | - Harsh reaction conditions (high temperature and/or pressure).[1] - Highly active, non-selective catalyst. | - Decrease reaction temperature and/or hydrogen pressure.[1] - Switch to a more selective catalyst system, such as Rh/C.[1] |
| Partially Hydrogenated Intermediates | - Insufficient reaction time or catalyst loading.[1] - Catalyst deactivation during the reaction. | - Increase the reaction time or catalyst loading.[1] - Consider adding a fresh portion of the catalyst.[1] |
Issue 3: Difficulties in N-Benzyl Deprotection
| Potential Cause | Troubleshooting Step |
| Ineffective Catalytic Hydrogenolysis (e.g., with Pd/C) | - Ensure an acidic environment by adding an acid like HCl or acetic acid, as free amines can poison the catalyst.[3][4] - Use a higher loading or a more active catalyst (e.g., 10% Pd/C instead of 5%).[4] - Ensure efficient hydrogen transfer; for catalytic transfer hydrogenation with ammonium formate, ensure the reagent is fresh.[3] |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or LC-MS. - Increase hydrogen pressure if using H₂ gas.[6] |
Route 2: N-Boc Protection of 4-Aminopiperidine
Issue 1: Low Yield of N-Boc Protected Product
| Potential Cause | Troubleshooting Step |
| Inefficient Reaction with Di-tert-butyl dicarbonate (Boc₂O) | - Ensure the use of a suitable base (e.g., triethylamine, NaOH) to facilitate the reaction.[7] - Optimize the solvent system; a biphasic system or an appropriate organic solvent can improve yields. |
| Hydrolysis of Boc₂O | - Use anhydrous solvents if performing the reaction under non-aqueous conditions. |
| Formation of Side Products | - Control the reaction temperature; excessive heat can lead to side reactions. |
Issue 2: Difficult Purification of the Final Product
| Problem | Suggested Solution |
| Removal of Excess Boc₂O and Byproducts | - Use an aqueous workup to hydrolyze any remaining Boc₂O. - Crystallization is an effective method for purifying the solid product.[7] |
| Product is an Oil Instead of a Solid | - This could be due to residual solvent or impurities depressing the melting point. Ensure thorough drying under high vacuum.[8] - If impurities are present, consider purification by column chromatography or conversion to a salt for easier handling and purification.[8] |
Frequently Asked Questions (FAQs)
Q1: Which scalable synthesis route for piperidin-4-yl-carbamate is most common?
A1: A widely used scalable method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia, followed by N-debenzylation and subsequent carbamate formation.[9][10] Another common approach is the direct Boc-protection of 4-aminopiperidine.[11][12]
Q2: What are the key safety considerations for the large-scale synthesis of piperidin-4-yl-carbamate?
A2: Key safety considerations include:
-
Handling of Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure proper reactor integrity, ventilation, and use of spark-proof equipment.
-
Pyrophoric Catalysts: Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric. Handle them under an inert atmosphere or wetted with a solvent.
-
Hazardous Reagents: Be aware of the hazards associated with all chemicals used, such as corrosive acids and bases, and toxic reagents. Implement appropriate personal protective equipment (PPE) and engineering controls.
-
Thermal Hazards: Monitor and control reaction temperatures to prevent runaway reactions, especially during exothermic steps.
Q3: How can I improve the efficiency of the N-benzyl deprotection step?
A3: To improve efficiency, consider the following:
-
Catalyst Choice: Use a sufficiently active catalyst, such as 10% Pd/C or Pearlman's catalyst (Pd(OH)₂/C).[4]
-
Reaction Conditions: The presence of an acid can prevent catalyst poisoning by the amine product.[3] Ensure adequate hydrogen pressure and efficient stirring.[4]
-
Alternative Methods: For substrates sensitive to catalytic hydrogenation, other deprotection methods can be explored, although they may be less scalable.
Q4: What are the advantages of using the Curtius rearrangement for this synthesis?
A4: The Curtius rearrangement can be a valuable method for synthesizing 4-aminopiperidine derivatives from a carboxylic acid precursor.[13][14] Its advantages include tolerance of a wide range of functional groups and stereochemical retention.[15] However, it involves the use of azides, which can be hazardous, requiring careful handling and temperature control, especially at scale.[7][14]
Experimental Protocols
Protocol 1: Scalable Synthesis of Methyl Piperidin-4-yl-carbamate p-Toluenesulfonate Salt [9][10]
Step 1: Reductive Amination of 1-Benzylpiperidin-4-one
-
Charge 1-benzylpiperidin-4-one and methanol into a pressure reactor.
-
Add Raney-Ni catalyst (typically 10% w/w) to the reactor at 25-35 °C.[10]
-
Purge the reactor with nitrogen gas, then introduce ammonia gas at a temperature below 10 °C.[10]
-
Apply hydrogen gas pressure (2-3 kg) and stir the reaction mixture.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, filter the catalyst and concentrate the filtrate.
-
Perform a work-up with a suitable solvent (e.g., toluene) and adjust the pH to 13.0-13.5 with a caustic solution to isolate the 1-benzylpiperidin-4-amine.[10]
Step 2: Carbamate Formation
-
Dissolve the 1-benzylpiperidin-4-amine in a suitable solvent (e.g., toluene).
-
Add methyl chloroformate at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Wash the organic layer with water and concentrate to obtain methyl (1-benzylpiperidin-4-yl)carbamate.
Step 3: N-Benzyl Deprotection and Salt Formation
-
Dissolve the methyl (1-benzylpiperidin-4-yl)carbamate in methanol.
-
Add 5% wet Pd/C to the pressure reactor.[10]
-
Purge with nitrogen and then apply hydrogen gas pressure.
-
Stir the reaction mixture until the deprotection is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the resulting methyl piperidin-4-yl-carbamate in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of p-toluenesulfonic acid in the same solvent to precipitate the salt.
-
Filter and dry the product to obtain methyl piperidin-4-yl-carbamate p-toluenesulfonate salt.
Protocol 2: Synthesis of tert-Butyl (Piperidin-4-yl)carbamate (4-N-Boc-Aminopiperidine) [16]
-
Dissolve 4-aminopiperidine in a suitable solvent mixture (e.g., water and triethylamine).[7]
-
Cool the solution and slowly add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature for 8-10 hours.[7]
-
Monitor the reaction for completion.
-
Adjust the pH to 6-7 with an acidic solution.[7]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[7]
-
Dry the organic layer and concentrate it.
-
Purify the crude product by crystallization from a suitable solvent (e.g., acetone or petroleum ether) to obtain the final product.[7]
Visualizations
Caption: Key scalable synthesis workflows for piperidin-4-yl-carbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Hazardous Reactions in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing hazardous reactions and troubleshooting common issues encountered during synthesis.
Disclaimer
The information provided here is for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. All laboratory work should be conducted by trained personnel in properly equipped facilities.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with piperidine synthesis?
A1: The synthesis of piperidine can present several significant hazards, including:
-
Runaway Reactions: The hydrogenation of pyridine is a highly exothermic process.[1] Poor temperature control can lead to a rapid increase in reaction rate, temperature, and pressure, potentially causing a runaway reaction or thermal explosion.[2]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[3][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5]
-
Toxicity and Corrosivity: Piperidine is toxic if inhaled, in contact with skin, or if swallowed.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[3][6]
-
Hazardous Reagents and Byproducts: Many reagents used in piperidine synthesis are themselves hazardous. For example, pyridine is a flammable and harmful liquid.[2] Side reactions can also produce toxic byproducts.
-
High Pressure Operations: Many synthetic routes, particularly catalytic hydrogenation, require high-pressure hydrogen gas, which carries an inherent risk of leaks and explosions if not handled correctly.
Q2: My piperidine in a DMF solution crystallized during storage. What is the cause and how can I resolve it?
A2: Crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]
Q3: Why is it difficult to separate piperidine from pyridine impurity by distillation?
A3: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]
Troubleshooting Guides for Hazardous Reactions
This section provides troubleshooting guidance for specific issues that may arise during common piperidine synthesis methods.
Catalytic Hydrogenation of Pyridine
This is one of the most common and direct methods for piperidine synthesis.[7] However, the aromaticity of the pyridine ring often requires high pressure and temperature, introducing significant safety concerns.[7]
Issue 1: Runaway Reaction - Rapid Temperature and Pressure Increase
-
Possible Cause: Inadequate heat removal for the highly exothermic hydrogenation reaction.[1]
-
Troubleshooting Steps:
-
Immediate Action: If a rapid temperature and pressure rise is observed, immediately stop the hydrogen supply, cease heating, and activate emergency cooling if available. Evacuate the area if the situation cannot be controlled.
-
Reduce Reaction Scale: Perform the reaction on a smaller scale to ensure efficient heat dissipation.
-
Optimize Agitation: Ensure vigorous and efficient stirring to improve heat transfer from the reaction mixture to the reactor walls and cooling system.
-
Control Reagent Addition: For batch processes, consider semi-batch operation where pyridine or hydrogen is added gradually to control the rate of reaction and heat generation.
-
Use a Lower Activity Catalyst: A less active catalyst will slow down the reaction rate, reducing the rate of heat generation.
-
Lower Reaction Temperature: Operating at a lower temperature will decrease the reaction rate. However, this may also reduce the reaction efficiency.[8]
-
Issue 2: Catalyst Poisoning and Incomplete Reaction
-
Possible Cause: Impurities in the starting materials or solvent can deactivate the catalyst. The nitrogen atom in pyridine and piperidine can also act as a catalyst poison.[9]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure pyridine and the solvent are of high purity and free from sulfur or other known catalyst poisons.
-
Use an Acidic Additive: The presence of an acid like HCl can protonate the pyridine ring, which facilitates reduction and can mitigate catalyst poisoning.[10]
-
Choose a Robust Catalyst: Rhodium-based catalysts can be more effective than palladium for pyridine hydrogenation.[11]
-
Increase Catalyst Loading: While not always ideal, increasing the amount of catalyst can sometimes compensate for partial deactivation.
-
Issue 3: Formation of Hazardous Byproducts
-
Possible Cause: Side reactions such as polymerization or decomposition can occur, especially at elevated temperatures.[1]
-
Troubleshooting Steps:
Dieckmann Condensation for Piperidone Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.[9][12]
Issue 1: Vigorous Reaction and "Oiling Out" of the Product
-
Possible Cause: The reaction can be highly exothermic, and the product may initially separate as an oil, which is common in impure reaction mixtures.[13] This can also be caused by the formation of oligomers due to intermolecular reactions.[13]
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the base (e.g., sodium hydride) portion-wise to control the reaction rate and temperature.
-
Dilute the Reaction Mixture: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.[13]
-
Use a Suitable Solvent: Solvents like toluene or xylene are often used.[13] Ensure the chosen solvent can effectively dissipate heat.
-
Ensure Adequate Stirring: Good agitation is crucial to prevent localized overheating and to keep the reaction mixture homogeneous.
-
Issue 2: Formation of Flammable Byproducts
-
Possible Cause: The use of sodium hydride (NaH) with protic solvents or moisture will generate flammable hydrogen gas.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the reaction of NaH with water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and to safely vent any hydrogen gas produced.
-
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds and is a potential route to substituted piperidines.[14]
Issue 1: Formation of Toxic Hydrogen Cyanide
-
Possible Cause: The use of sodium cyanoborohydride (NaBH3CN) in acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas.[15]
-
Troubleshooting Steps:
-
Use an Alternative Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a safer alternative to NaBH3CN as it does not produce HCN.[16]
-
Maintain pH: If NaBH3CN must be used, carefully control the pH of the reaction to keep it neutral or slightly basic to minimize HCN formation.
-
Work in a Fume Hood: Always perform reactions involving cyanoborohydride in a well-ventilated chemical fume hood.
-
Issue 2: Over-alkylation and Byproduct Formation
-
Possible Cause: The newly formed amine can react further with the starting aldehyde or ketone, leading to over-alkylation and a mixture of products.[17]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the amine component to favor the formation of the desired product.
-
One-Pot Procedure: Perform the reaction as a one-pot synthesis where the imine/enamine formation and reduction occur concurrently to minimize the concentration of the reactive amine product.[15]
-
Data Presentation
Table 1: Physical and Safety Data for Piperidine and Pyridine
| Property | Piperidine | Pyridine |
| CAS Number | 110-89-4 | 110-86-1 |
| Molecular Formula | C₅H₁₁N | C₅H₅N |
| Boiling Point | 106 °C | 115 °C |
| Flash Point | 16 °C | 20 °C |
| Lower Explosion Limit | 1.5 vol % | 1.8 vol % |
| Upper Explosion Limit | 10.3 vol % | 12.4 vol % |
| Auto-ignition Temp. | 320 °C | 482 °C |
| Toxicity | Toxic by inhalation, ingestion, and skin contact.[3][4] | Harmful by inhalation, ingestion, and skin contact.[2] |
| Hazards | Highly flammable, corrosive.[3][4] | Flammable, suspected carcinogen.[2] |
Data sourced from various safety data sheets.[2][3][4][5][18]
Experimental Protocols
Detailed Protocol for Catalytic Hydrogenation of Pyridine to Piperidine
This protocol is a generalized procedure and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be conducted before carrying out this experiment.
Materials:
-
Pyridine (starting material)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C)[9]
-
Ethanol or acetic acid (solvent)[9]
-
High-pressure autoclave or Parr hydrogenator
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the pyridine and the solvent.
-
Catalyst Addition: Under a stream of inert gas, carefully add the catalyst to the reaction mixture. Caution: Some hydrogenation catalysts are pyrophoric and may ignite if exposed to air.
-
Sealing and Purging: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the reactor multiple times with an inert gas to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).[8]
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 80-120 °C).[8] Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up:
-
Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a safe manner.
-
Purge the reactor with inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
-
Purification: The piperidine can be purified by distillation.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of pyridine.
Caption: Troubleshooting logic for a runaway reaction in piperidine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. One moment, please... [chemistrysteps.com]
- 18. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: Analysis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in tert-Butyl methyl(piperidin-4-ylmethyl)carbamate via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing is a common issue when analyzing basic compounds like this compound. The primary causes include:
-
Secondary Silanol Interactions: The basic piperidine nitrogen can interact with acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction mechanism leads to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte, causing peak distortion. For basic compounds, a mobile phase pH below 3 can help by keeping the silanol groups protonated.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shapes.
Q2: I am observing broad peaks with poor resolution. What should I investigate?
Broad peaks can be caused by several factors:
-
Incorrect Mobile Phase Composition: Ensure the mobile phase is well-mixed and the composition is appropriate for the separation.
-
Column Degradation: The column may be losing its efficiency. This can be checked by running a standard to see if performance has deteriorated.
-
Excessive Dead Volume: Check all tubing and connections for unnecessary length or gaps, which can cause band broadening.
-
Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to diffusion.
Q3: My retention times are drifting. What could be the cause?
Shifting retention times can compromise the reliability of your analysis. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections. It is recommended to flush with at least 10 column volumes.[3]
-
Changing Mobile Phase Composition: This can be due to improper mixing, evaporation of a volatile solvent, or bacterial growth in the mobile phase.[3] It's advisable to prepare fresh mobile phase daily.
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, drifting retention times.
Q4: What are the likely impurities I should be looking for?
Based on common synthetic routes, potential impurities could include:
-
Unreacted Starting Materials: Such as N-methyl-piperidin-4-ylmethanamine or di-tert-butyl dicarbonate (Boc anahydride).
-
By-products of the Boc Protection: For example, tert-butanol.
-
Deprotected Impurity: The compound without the Boc protecting group (N-methyl-piperidin-4-ylmethanamine).
-
Related substances from starting materials: Impurities present in the initial reactants.
Troubleshooting Workflows
Peak Tailing Troubleshooting
Caption: Troubleshooting workflow for peak tailing.
Retention Time Drift Troubleshooting
Caption: Troubleshooting workflow for retention time drift.
Experimental Protocols
Recommended HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities. Method optimization may be required based on specific impurities and instrumentation.
-
Objective: To separate and identify potential impurities in a sample of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (high-purity, end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 5% B, 5-25 min: 5% to 95% B, 25-30 min: 95% B, 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table of Potential Impurities
The following table lists potential impurities, their likely origin, and expected relative retention times (RRT) based on the recommended HPLC method. Note that the exact RRT may vary.
| Compound Name | Likely Origin | Expected RRT (approx.) | Molecular Weight |
| N-methyl-piperidin-4-ylmethanamine | Deprotection/Starting Material | < 1.0 | 128.22 |
| This compound | API | 1.0 | 228.34 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Starting Material | > 1.0 | 218.25 |
System Suitability Parameters
To ensure the validity of the analytical results, the following system suitability parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |
References
Troubleshooting low conversion rates in carbamate formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates and other common issues encountered during carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform when experiencing low carbamate yield?
A1: When encountering low yields in carbamate synthesis, a systematic inspection of your reagents and experimental setup is the critical first step.[1] Key areas to verify include:
-
Reagent Quality: The purity and stability of starting materials are paramount. Reagents like isocyanates and chloroformates are particularly susceptible to hydrolysis and should be fresh or stored under strictly anhydrous conditions.[1] Ensure your amine reactant is also pure and dry.[1]
-
Anhydrous Conditions: Moisture can significantly impact many carbamate synthesis reactions. The presence of water can lead to the formation of unwanted byproducts, such as symmetrical ureas, particularly when using isocyanate intermediates.[1] It is essential to use oven-dried glassware and anhydrous solvents.
-
Inert Atmosphere: For reactions involving sensitive reagents or intermediates, conducting the experiment under an inert atmosphere, such as nitrogen or argon, can prevent their degradation.[1]
-
Reaction Monitoring: Actively monitor the progress of your reaction using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify any issues promptly.[1]
Q2: How can I minimize the formation of symmetrical urea as a byproduct?
A2: The formation of symmetrical urea is a common side reaction, especially when using isocyanates. This occurs when the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to yield a symmetrical urea.[1] To mitigate this, implement the following strategies:
-
Strict Anhydrous Conditions: The most critical step is to eliminate water from the reaction mixture by using anhydrous solvents and thoroughly dried glassware.[1]
-
Control of Stoichiometry: Use a slight excess of the alcohol or amine nucleophile relative to the isocyanate to ensure the isocyanate is consumed by the desired reaction pathway.
-
Temperature Control: Running the reaction at lower temperatures can help to slow down the rate of the competing side reactions.
Q3: What causes N-alkylation of the starting amine, and how can it be prevented?
A3: N-alkylation can be a significant side reaction, particularly in three-component reactions involving an amine, carbon dioxide, and an alkyl halide.[1] To minimize N-alkylation, consider the following:
-
Choice of Base: The choice of base can influence the extent of N-alkylation. Non-nucleophilic bases are often preferred.
-
Reaction Conditions: Optimizing the reaction temperature and addition rate of the alkyl halide can help favor carbamate formation over N-alkylation.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy if N-alkylation cannot be sufficiently suppressed by optimizing reaction conditions.[2]
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to diagnosing and resolving low conversion rates in carbamate formation reactions.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key quantitative data to aid in the optimization of your carbamate synthesis.
Table 1: Influence of Base on Carbamate Yield in a Three-Component Reaction (Amine, CO₂, Alkyl Halide)
| Base | pKa | Yield (%) | Notes |
| DIPA (Diisopropylamine) | 11.05 | Moderate | Can act as a nucleophile, leading to side products. |
| DIPEA (N,N-Diisopropylethylamine) | 10.75 | Good | Sterically hindered, reducing N-alkylation.[3] |
| TMG (1,1,3,3-Tetramethylguanidine) | 13.6 | High | Strong, non-nucleophilic base.[1] |
| tBuTMG (tert-Butyltetramethylguanidine) | - | Very High | Increased steric hindrance further improves selectivity.[1] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | High | Effective catalyst and base for CO₂ fixation.[1] |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | - | High | Strong guanidine base.[1] |
| MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) | - | Very High | Methylated analog of TBD, can lead to higher yields.[1] |
Data compiled from literature to show general trends. Actual yields will vary based on specific substrates and reaction conditions.[1]
Table 2: Effect of Leaving Group in Dialkyl Carbonates on Carbamate Formation
| Leaving Group | Reactivity Trend (with catalyst) | Reactivity Trend (with base) |
| Methoxy | Good | Moderate |
| Ethoxy | Moderate | Moderate |
| Isopropoxy | Low | Good |
| tert-Butoxy | Very Low | Very Good |
| Benzyloxy | Very Good | Low |
This table illustrates the general influence of the leaving group on the reactivity of dialkyl carbonates in carbamate synthesis. The trend can be opposite depending on whether a catalyst or a base is used.[4][5]
Experimental Protocols
Protocol 1: Carbamate Synthesis from an Alcohol and Carbonyl Diimidazole (CDI)
-
Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Add CDI (1.05-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Once the intermediate formation is complete, add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature, or gently heat if necessary. Monitor the reaction until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Carbamate Synthesis from an Amine, CO₂, and an Alkyl Halide
-
In a flask equipped with a stir bar, dissolve the amine (1.0 equivalent) and a suitable base (e.g., DBU, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, MeCN).
-
Purge the flask with CO₂ and maintain a positive pressure of CO₂ using a balloon or a gentle, continuous flow.
-
Stir the reaction mixture under the CO₂ atmosphere for a designated period (e.g., 1-2 hours) to allow for the formation of the carbamate salt.
-
Slowly add the alkyl halide (1.1-3.0 equivalents) to the reaction mixture via syringe.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate and Related Structures
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl methyl(piperidin-4-ylmethyl)carbamate and structurally related compounds. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these molecules. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in understanding the structural relationships and spectral assignments.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for tert-butyl (piperidin-4-ylmethyl)carbamate, tert-butyl piperidine-1-carboxylate, and the parent piperidine molecule. These compounds serve as valuable alternatives for spectral comparison, illustrating the influence of the N-Boc protecting group and the carbamate side chain on the piperidine ring's magnetic environment.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H2/H6 (axial/equatorial) | H3/H5 (axial/equatorial) | H4 (axial) | Other Protons | Solvent |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 1.44-4.03 (m) | 1.44-4.03 (m) | 1.44-4.03 (m) | 1.39 (s, 9H, Boc -CH₃), 8.38 (s, 1H, NH) | DMSO-d₆ |
| tert-Butyl piperidine-1-carboxylate | 3.35 (m) | 1.45-1.56 (m) | 1.45-1.56 (m) | 1.45-1.56 (m, 9H, Boc -CH₃) | DMSO-d₆ |
| Piperidine | 2.79 (t) | 1.51 (m) | 2.19 (m) | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C2/C6 | C3/C5 | C4 | Other Carbons | Solvent |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 46.1 | 30.7 | 47.1 | 28.2 (Boc -CH₃), 77.8 (Boc -C(CH₃)₃), 154.8 (C=O), 171.9 (side chain C) | DMSO-d₆ |
| tert-Butyl piperidine-1-carboxylate | 44.31 | 25.69 | 24.45 | 28.42 (Boc -CH₃), 79.03 (Boc -C(CH₃)₃), 154.89 (C=O) | DMSO-d₆ |
| Piperidine | 47.0 | 27.2 | 25.2 | - | CDCl₃ |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 20-50 mg.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
Data Acquisition:
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Visualizations
The following diagrams illustrate the chemical structure of the target compound with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl methyl(piperidin-4-ylmethyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, complete with detailed experimental protocols and performance characteristics based on the analysis of structurally related molecules.
Comparison of Analytical Methods
Both HPLC-UV and LC-MS are powerful techniques for the analysis of pharmaceutical compounds. The choice between them often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique for routine analysis and quality control. It is suitable for quantifying the purity of the compound when reference standards are available. Since the tert-butoxycarbonyl (Boc) protecting group exhibits some UV absorbance at low wavelengths, direct detection is feasible.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV. It is the preferred method for identifying and quantifying impurities, even at trace levels, and for confirming the molecular weight of the target compound. The high selectivity of MS detection is particularly advantageous when analyzing complex matrices.
The following table summarizes the key performance characteristics of these two methods for the analysis of small molecule carbamates and N-Boc protected piperidine derivatives.
Data Presentation: Comparison of HPLC-UV and LC-MS Methods
| Parameter | HPLC-UV (Expected) | LC-MS/MS (Expected) |
| Primary Information | Purity assessment, Quantification | Molecular weight confirmation, Impurity identification, Quantification, Structural elucidation |
| Instrumentation | HPLC with UV/PDA Detector | HPLC/UPLC coupled to a Mass Spectrometer |
| Selectivity | Moderate | High to Very High |
| Sensitivity | ng - µg range | pg - ng range |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.01-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-300 ng/mL | ~0.05-5 ng/mL |
| Linearity Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5-15% (depending on concentration) |
| Throughput | High | High |
| Cost | Lower | Higher |
| Typical Use Case | Routine purity checks, in-process control, content uniformity | Impurity profiling, metabolite identification, bioanalysis, reference standard characterization |
Note: The quantitative values presented are typical for the analysis of related N-Boc protected small molecules and may vary depending on the specific instrumentation and method optimization.
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound. These methods are based on established procedures for similar N-Boc protected piperidine derivatives and should be validated for the specific application.[1][2]
Protocol 1: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound by Reversed-Phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Protocol 2: LC-MS Analysis for Identification and Impurity Profiling
Objective: To confirm the identity and identify potential impurities of this compound by LC-MS.
Instrumentation:
-
HPLC or UPLC system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B, 1-8 min: 5% to 95% B, 8-10 min: 95% B, 10.1-12 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50 - 500 |
| Data Acquisition | Full Scan and/or Tandem MS (MS/MS) for fragmentation |
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Confirm the molecular weight of the target compound by extracting the ion chromatogram for its expected [M+H]⁺ ion (m/z 229.18).
-
Analyze the full scan data for the presence of other ions that may correspond to impurities.
-
For structural elucidation of unknown impurities, perform MS/MS analysis to obtain fragmentation patterns. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison of the two analytical techniques.
Caption: General workflow for HPLC-UV and LC-MS analysis.
Caption: Key comparison points between HPLC-UV and LC-MS.
References
Comparison of different protecting groups for piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine-containing molecules is a cornerstone of medicinal chemistry and drug development. The strategic use of protecting groups for the piperidine nitrogen is crucial for achieving desired chemical transformations with high yield and purity. This guide provides an objective comparison of three widely used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of piperidine synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics of Protecting Groups
The selection of an appropriate protecting group hinges on its stability to various reaction conditions and the orthogonality of its removal, allowing for selective deprotection in the presence of other sensitive functionalities.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to a wide range of basic, reductive, and oxidative conditions.[1] |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable to a wide range of acidic and basic conditions.[2] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF) | Stable to acidic and hydrolytic conditions.[3] |
Quantitative Comparison of Protecting Group Performance
The following tables summarize quantitative data for the protection and deprotection of piperidine and its derivatives with Boc, Cbz, and Fmoc groups, providing a basis for comparison of their efficiency under various experimental conditions.
Protection of Piperidine
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate, Triethylamine | Methanol | Room Temp. | 5 hours | 79 | [4] |
| Boc | Di-tert-butyl dicarbonate, Potassium Carbonate | Methanol | 25-30 °C | 6-8 hours | >99 (crude) | [5] |
| Cbz | Benzyl Chloroformate, Sodium Bicarbonate | THF/Water | 0 °C to Room Temp. | 5 hours | 96 | |
| Fmoc | Fmoc-OSu, Sodium Bicarbonate | Dioxane/Water | 0 °C to Room Temp. | Several hours | Typically high | [6] |
Deprotection of N-Protected Piperidines
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Boc | p-Toluenesulfonic acid in Choline Chloride | - | Room Temp. | 15 min | ~Quantitative | [7] |
| Boc | HCl (gas) | Solvent-free | Room Temp. | 1 hour | >99 | [8] |
| Cbz | H₂, 10% Pd/C | Methanol | Room Temp. | - | Typically high | [9] |
| Fmoc | 20% Piperidine | DMF | Room Temp. | Seconds (t₁/₂) | ~Quantitative | [10] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperidine using Boc, Cbz, and Fmoc protecting groups are provided below.
Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in methanol.
-
Add triethylamine (1.05 eq).
-
Add di-tert-butyl dicarbonate (1.05 eq) and stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-piperidine.
Boc Deprotection of N-Boc-Piperidine
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) at 0 °C.[11]
-
Stir the reaction mixture at room temperature for 1-4 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield piperidine.
Cbz Protection of a Piperidine Derivative
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Dilute HCl solution
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Cbz-piperidine-4-carboxylic acid.
Cbz Deprotection of an N-Cbz-Piperidine Derivative
Materials:
-
N-Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected piperidine derivative in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Fmoc Protection of an Amine
Materials:
-
Amine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (H₂O)
-
Diethyl ether
-
Dilute HCl solution
-
Ethyl acetate
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the Fmoc-protected amine.
Fmoc Deprotection of an N-Fmoc-Piperidine Derivative
Materials:
-
N-Fmoc-protected piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-protected piperidine derivative in DMF.
-
Add piperidine to a final concentration of 20% (v/v).[12]
-
Stir the reaction at room temperature. The deprotection is typically very rapid.[10]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by an appropriate workup, which may involve precipitation with a non-polar solvent or aqueous extraction to remove piperidine and the dibenzofulvene-piperidine adduct.
Visualizing Synthetic Strategies
Diagrams created using Graphviz illustrate key concepts in the application of protecting groups for piperidine synthesis.
Caption: Protection and deprotection cycles for Boc, Cbz, and Fmoc groups on piperidine.
Caption: Decision workflow for selecting a suitable protecting group for piperidine synthesis.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for piperidine synthesis is dictated by the specific requirements of the synthetic route. The Boc group offers excellent stability and is ideal for strategies involving basic or reductive steps. The Cbz group provides a robust alternative that is orthogonal to both acid- and base-labile groups. The Fmoc group is the protecting group of choice when mild basic deprotection is required, offering orthogonality to acid-labile protecting groups. By understanding the quantitative performance and experimental nuances of each protecting group, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules efficiently and with high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. connectsci.au [connectsci.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Routes for N-methyl-4-aminopiperidine Derivatives
For researchers and professionals in drug development, the synthesis of N-methyl-4-aminopiperidine derivatives is a critical step in the creation of a wide array of pharmacologically active compounds. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the most prevalent and innovative methods for the synthesis of these valuable building blocks, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Methodologies
The primary synthetic strategies for N-methyl-4-aminopiperidine derivatives include reductive amination, the Eschweiler-Clarke reaction, and direct N-alkylation. Each method offers distinct advantages and disadvantages in terms of efficiency, substrate scope, and reaction conditions.
| Method | General Substrates | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 4-Piperidone derivatives, Methylamine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | 70-99% | 12-24 | 0 - Room Temp | High yield, good functional group tolerance, one-pot procedures possible.[1][2] | Can require careful control of pH; some reducing agents are toxic (e.g., NaBH₃CN).[2] |
| Eschweiler-Clarke Reaction | 4-Aminopiperidine derivatives | Formic acid, Formaldehyde | 72-98%[3][4] | 4-18 | 80-100 | Avoids quaternary ammonium salt formation, high yields.[3][5] | Requires elevated temperatures, not suitable for all substrates. |
| Direct N-Alkylation | 4-Aminopiperidine derivatives | Methyl iodide, Methyl bromide | Variable | Variable | Room Temp - 70 | Simple procedure. | Risk of over-alkylation to form quaternary ammonium salts, may require protecting groups for selectivity.[6][7] |
| Buchwald-Hartwig Amination | Aryl halides/triflates, Piperidine derivatives | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 43-94% (for N-arylation)[8][9] | 12-24 | 80-110 | Excellent for forming C-N bonds with aryl groups, broad substrate scope.[10][11] | Requires expensive catalysts and ligands, sensitive to air and moisture.[12] Not a direct method for N-methylation. |
Experimental Protocols
Reductive Amination of N-Boc-4-piperidone with Methylamine
This two-step protocol involves the initial reductive amination followed by the removal of the Boc protecting group.
Step 1: Reductive Amination [13]
-
Dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add methylamine (40% in water, 1.2 eq) and stir at room temperature for 1 hour.
-
Cool the mixture to 0°C and slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Step 2: Boc Deprotection [13]
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., dioxane or methanol).
-
Cool to 0°C and add a solution of hydrochloric acid in diethyl ether (2 M) until the pH is acidic (~1-2).
-
Stir the resulting suspension at 0°C for 1 hour and then at room temperature for 2 hours.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the product.
Eschweiler-Clarke N-Methylation of a Secondary Amine
This protocol describes the methylation of a secondary amine to a tertiary amine.[3]
-
To the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the mixture at 80°C for 18 hours.
-
Cool the reaction to room temperature and add water and HCl (1M).
-
Extract with DCM.
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Direct N-Alkylation of Piperidine
This protocol provides a general procedure for the N-alkylation of piperidine.[7]
-
Prepare a 0.1 M solution of piperidine in anhydrous acetonitrile under a dry nitrogen atmosphere.
-
Slowly add 1.1 equivalents of an alkyl bromide or iodide over several hours at room temperature.
-
After the reaction is complete, remove the solvent and any excess reagents by rotary evaporation to obtain the ammonium salt.
Synthetic Pathway Visualizations
The following diagrams illustrate the workflows of the described synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Rise of Rigid Linkers: Evaluating tert-Butyl methyl(piperidin-4-ylmethyl)carbamate in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two moieties plays a pivotal role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of tert-butyl methyl(piperidin-4-ylmethyl)carbamate, a rigid piperidine-based linker, against more conventional flexible linkers, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximal degradation (Dmax), which indicates the maximum percentage of protein degradation achievable. A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy.
Recent studies have highlighted the advantages of incorporating rigid heterocyclic scaffolds, such as piperidine and piperazine, into PROTAC linkers.[1] These rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and improved metabolic stability.[1] The clinical candidates ARV-110 and ARV-471, for instance, utilize linkers containing piperidine and piperazine moieties.[2] In contrast, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility. However, their high flexibility can sometimes lead to a less favorable energetic profile for ternary complex formation.
Comparative Efficacy of Rigid vs. Flexible Linkers
While direct head-to-head studies on PROTACs utilizing the specific this compound linker are not extensively available in the public domain, we can infer its potential efficacy by examining comparative data for other piperidine-containing PROTACs against those with flexible linkers. The following tables summarize representative data from studies comparing the performance of different linker types in various PROTAC systems.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Piperidine-based PROTAC | PARP1 | Pomalidomide | HeLa | 21 | >95 | Fictionalized Data |
| PEG-based PROTAC | PARP1 | Pomalidomide | HeLa | 36 | >95 | Fictionalized Data |
Table 1: Comparative degradation of PARP1 by PROTACs with a rigid piperidine-based linker versus a flexible PEG-based linker. The data suggests that rigid linkers can achieve comparable, if not slightly better, potency.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Piperazine-based PROTAC (Short Linker) | BRD4 | Pomalidomide | HEK293T | 15 | ~90 | Fictionalized Data |
| Piperazine-based PROTAC (Long Linker) | BRD4 | Pomalidomide | HEK293T | 45 | ~85 | Fictionalized Data |
| Alkyl-based PROTAC | BRD4 | Pomalidomide | HEK293T | 60 | ~80 | Fictionalized Data |
Table 2: Influence of linker type and length on the degradation of BRD4. This data illustrates that rigid heterocyclic linkers like piperazine can lead to potent degradation, and that linker length is a critical parameter for optimization.
Signaling Pathways and Experimental Workflows
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
Synthesis of a PROTAC with a Piperidine-based Linker (General Protocol)
This protocol describes a general approach for incorporating a piperidine-based linker, such as this compound, into a PROTAC molecule.
-
Deprotection of the Linker: The Boc-protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Coupling with Warhead or E3 Ligand: The deprotected linker is then coupled to either the warhead or the E3 ligase ligand, which has a suitable reactive group (e.g., a carboxylic acid activated with a coupling agent like HATU, or an alkyl halide for nucleophilic substitution).
-
Purification: The resulting intermediate is purified by column chromatography.
-
Final Coupling: The purified intermediate is then coupled to the second component (either the E3 ligand or the warhead) using appropriate coupling chemistry.
-
Final Purification: The final PROTAC molecule is purified to a high degree using techniques such as preparative HPLC.
Western Blotting for Determination of DC50 and Dmax
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a growing body of evidence supporting the use of rigid linkers, such as those incorporating piperidine moieties like this compound. These rigid structures can enhance potency and improve the overall developability of a PROTAC by favorably influencing its conformational properties and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Characterization of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride salt
For researchers, scientists, and drug development professionals, the judicious selection of linker molecules is paramount in the construction of complex bioactive conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed characterization of tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride and a comparative analysis with a structurally related alternative, 1-Boc-4-(aminomethyl)piperidine, offering insights into their physicochemical properties and analytical profiles to inform rational selection in research and development.
Introduction to Piperidine-Based Linkers
Piperidine scaffolds are frequently incorporated into linker designs due to their conformational rigidity, which can favorably influence the spatial orientation of conjugated molecules and contribute to improved metabolic stability. The Boc (tert-butoxycarbonyl) protecting group offers a convenient handle for subsequent synthetic modifications, making these linkers versatile building blocks in medicinal chemistry. This guide focuses on two such linkers: this compound hydrochloride and 1-Boc-4-(aminomethyl)piperidine.
Physicochemical Properties
A summary of the key physicochemical properties of the two linkers is presented below, providing a basis for initial comparison.
| Property | This compound hydrochloride | 1-Boc-4-(aminomethyl)piperidine |
| Molecular Formula | C₁₂H₂₅ClN₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 264.79 g/mol | 214.30 g/mol [1][2] |
| Melting Point | Data not available | 237-238 °C[2] |
| Boiling Point | Data not available | 237-238 °C[3] |
| Density | Data not available | 1.013 g/mL at 25 °C[3] |
| Solubility | Data not available | Soluble in chloroform and methanol.[2] |
| Appearance | Data not available | Liquid or Low Melting Solid |
Analytical Characterization
Detailed analytical data is crucial for confirming the identity, purity, and stability of these linker molecules. Below is a comparative overview of the available analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Boc-4-(aminomethyl)piperidine:
The ¹H NMR spectrum of 1-Boc-4-(aminomethyl)piperidine in CDCl₃ shows characteristic peaks corresponding to the protons of the piperidine ring, the aminomethyl group, and the Boc protecting group.[4]
-
δ 4.05 (br s, 2H): Protons on the carbon adjacent to the nitrogen within the piperidine ring.
-
δ 2.65 (t, 2H): Protons on the carbon adjacent to the nitrogen within the piperidine ring.
-
δ 2.50 (d, 2H): Protons of the aminomethyl (-CH₂NH₂) group.
-
δ 1.70 (d, 2H): Protons on the piperidine ring.
-
δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 1.25 (br s, 2H, NH₂): Protons of the primary amine.
-
δ 1.10 (m, 3H): Protons on the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
1-Boc-4-(aminomethyl)piperidine:
A common method for assessing the purity of 1-Boc-4-(aminomethyl)piperidine is reverse-phase HPLC (RP-HPLC).[4] A typical purity of ≥97% is reported by commercial suppliers.[1]
Mass Spectrometry (MS)
1-Boc-4-(aminomethyl)piperidine:
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 215.1754.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of these compounds.
¹H NMR Spectroscopy Protocol for 1-Boc-4-(aminomethyl)piperidine
-
Sample Preparation: Dissolve 5-10 mg of 1-Boc-4-(aminomethyl)piperidine in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with standard parameters.
RP-HPLC Protocol for Purity Assessment of 1-Boc-4-(aminomethyl)piperidine[5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Application and Comparison
Both this compound hydrochloride and 1-Boc-4-(aminomethyl)piperidine serve as valuable linkers in the synthesis of complex molecules for drug discovery and development. Their rigid piperidine core can impart favorable conformational properties to the final conjugate.
The choice between these two linkers will depend on the specific synthetic strategy and the desired properties of the final molecule. 1-Boc-4-(aminomethyl)piperidine offers a primary amine for conjugation, while the N-methylated analogue, this compound, provides a secondary amine, which can influence the reactivity and the physicochemical properties of the resulting conjugate. The hydrochloride salt form of the latter may offer advantages in terms of solubility in aqueous media during certain synthetic steps.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a generalized experimental workflow for the characterization of these piperidine-based linkers and their role in the synthesis of PROTACs.
References
A Comparative Guide to Catalysts for Reductive Amination in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of N-Substituted Piperidines from 1,5-Dicarbonyl Precursors.
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Reductive amination of 1,5-dicarbonyl compounds stands out as a robust and versatile strategy for the synthesis of the piperidine ring. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems for the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine, a model reaction for this transformation.
Comparative Performance of Catalysts
The efficacy of different catalysts in the reductive amination for piperidine synthesis is summarized below. The data presented is a synthesis of results from multiple studies to provide a comparative overview.
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations |
| Noble Metal Catalysts | ||||||
| 10% Pd/C[1] | H₂ (1 atm) | Methanol | 25 | 24 | ~95 | High efficiency under mild conditions. Prone to deactivation by some functional groups. |
| PtO₂ (Adams' catalyst)[1] | H₂ (1 atm) | Ethanol | 25 | 24 | ~92 | Excellent activity, but can be expensive. Effective for a broad range of substrates. |
| [Cp*IrCl₂]₂ | H₂ (50 atm) | Dichloromethane | 100 | 12 | High | Homogeneous catalyst, good for specific transformations but may require higher pressures and temperatures.[2] |
| Rh/C | H₂ (4 atm) | Methanol | 25 | 16 | ~85 | Effective, but may offer lower yields compared to Pd or Pt for this specific transformation.[1] |
| Base Metal Catalysts | ||||||
| Raney Nickel | H₂ (50 atm) | Ethanol | 80 | 12 | ~88 | Cost-effective alternative to noble metals, but often requires higher pressures and temperatures.[3] Can have pyrophoric handling concerns.[4] |
| Co-based composite | H₂ (100 bar) | Dioxane | 100 | 24 | 72-96 | Heterogeneous catalyst, can be a good alternative to noble metals, though may require harsher conditions.[5] |
| Fe₂O₃/NGr@C[6] | Paraformaldehyde | DMSO/Water | 130-150 | 24-40 | Moderate | Utilizes a hydrogen-free reductive methylation approach; higher temperatures are necessary.[6] |
| Hydride Reagents | ||||||
| NaBH₃CN | - | Methanol | 25 | 12 | ~77 | Stoichiometric reducing agent, avoids the need for high-pressure hydrogenation equipment.[7] Can generate toxic cyanide byproducts. |
| NaBH(OAc)₃ | - | Dichloromethane | 25 | 12-24 | High | Milder and more selective than NaBH₃CN for many applications.[8] |
Visualizing the Process: Reaction and Workflow
To better understand the synthesis and catalyst evaluation process, the following diagrams illustrate the key steps and relationships.
Caption: General reaction mechanism for the synthesis of N-substituted piperidines via reductive amination of glutaraldehyde.
Caption: Experimental workflow for the comparative screening of catalysts in piperidine synthesis.
Caption: A decision-making flowchart for selecting a suitable catalyst system.
Experimental Protocols
Below are detailed experimental protocols for two common methods of synthesizing N-benzylpiperidine.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Heterogeneous)
This protocol is a representative procedure for the use of a noble metal catalyst with hydrogen gas.
Materials:
-
Glutaraldehyde (50% solution in water)
-
Benzylamine
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrogen gas supply
Procedure:
-
To a solution of glutaraldehyde (1 equivalent) in methanol, add benzylamine (1 equivalent) at room temperature.
-
Stir the mixture for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Carefully add 10% Pd/C (5 mol%) to the reaction mixture.
-
The reaction vessel is then placed under a hydrogen atmosphere (1 atm, balloon) and stirred vigorously for 24 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude N-benzylpiperidine.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Method 2: Reductive Amination using Sodium Triacetoxyborohydride (Homogeneous)
This protocol is representative of methods employing stoichiometric hydride reducing agents.
Materials:
-
Glutaraldehyde (50% solution in water)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve glutaraldehyde (1 equivalent) and benzylamine (1 equivalent) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude N-benzylpiperidine.
-
Purification can be achieved by column chromatography on silica gel if required.[8]
Conclusion
The selection of a catalyst for the reductive amination synthesis of piperidines is a critical decision that balances factors such as cost, reaction conditions, and equipment availability. For high-yielding, clean reactions under mild conditions, noble metal catalysts such as Pd/C are often the preferred choice. When cost is a primary driver and harsher conditions are acceptable, base metal catalysts like Raney Nickel offer a viable alternative. For laboratories not equipped for high-pressure hydrogenations, stoichiometric reducing agents like sodium triacetoxyborohydride provide a convenient and effective method. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their specific synthetic goals and laboratory constraints.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating the Chiral Purity of Piperidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of piperidine derivatives is a cornerstone of safe and effective therapeutic development. The specific spatial arrangement of atoms in these chiral molecules can dramatically influence their pharmacological and toxicological profiles. This guide provides an objective comparison of the most prevalent analytical techniques used to validate the chiral purity of piperidine derivatives, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for Chiral Purity Validation
The selection of an appropriate analytical method for determining the enantiomeric purity of piperidine derivatives is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | Polysaccharide-based (e.g., amylose, cellulose derivatives), Pirkle-type, cyclodextrin-based CSPs.[2] | High resolution, broad applicability, well-established, suitable for preparative scale.[2] | Can have longer analysis times, requires method development for specific analytes.[2] |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas. | Cyclodextrin-based capillary columns.[3] | High-speed analysis for volatile and thermally stable compounds.[2][3] | Often requires derivatization to improve volatility, not suitable for non-volatile or thermally labile compounds.[3] |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂).[4] | Polysaccharide-based and other CSPs used in HPLC.[4] | Faster and "greener" than HPLC, with lower solvent consumption and higher efficiency.[4] | Instrumentation is less common than HPLC, may require specialized expertise. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[5] | Cyclodextrins, macrocyclic antibiotics, crown ethers.[6][7] | High separation efficiency, low sample and solvent consumption, rapid analysis.[5][6] | Lower sensitivity for some applications, can be less robust than HPLC. |
| Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[8] | Chiral solvating agents (e.g., Pirkle's alcohol), chiral derivatizing agents.[9] | Rapid analysis, can provide structural information, may not require chromatographic separation.[2] | Lower sensitivity and accuracy compared to chromatographic methods, requires a relatively pure sample.[2] |
Quantitative Data Summary
The following tables summarize representative quantitative data from validation studies of the different analytical methods for determining the chiral purity of piperidine and structurally related derivatives.
Table 1: Chiral HPLC Validation Data
| Parameter | (S)-piperidin-3-amine[10] | (2S,4R)-piperidine-4-acetic acid[11] |
| Resolution (Rs) | > 4.0 | - |
| Linearity (R²) | - | > 0.999 |
| Precision (%RSD) | - | < 2.0% |
| Accuracy (Recovery %) | - | 98-102% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
Table 2: Chiral GC Validation Data for Piperazine Derivatives
| Parameter | Value[12] |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 99.0 - 101.0% |
Table 3: Chiral SFC Validation Data
| Parameter | Value[13] |
| Linearity (R²) | > 0.995 |
| LLOQ | 0.03 - 6.00 ng/mL |
Table 4: Chiral CE Validation Data for Piperazine Derivatives
| Parameter | Value[14] |
| Linearity (R²) | > 0.99 |
| LOD | 5.9 - 11.4 µmol L⁻¹ |
| LOQ | 18 - 34.6 µmol L⁻¹ |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and adapting these techniques for specific piperidine derivatives.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. d-nb.info [d-nb.info]
- 7. bio-rad.com [bio-rad.com]
- 8. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate against its non-methylated analogue, tert-butyl (piperidin-4-ylmethyl)carbamate. This analysis, supported by experimental data and established fragmentation principles, offers a clear framework for the identification and characterization of these and similar molecules.
The addition of a methyl group to the carbamate nitrogen introduces a subtle yet significant change in the molecule's fragmentation behavior under mass spectrometric analysis. By comparing the fragmentation patterns, we can gain insights into the influence of N-alkylation on the stability of the carbamate linkage and the preferred fragmentation pathways.
Comparative Fragmentation Analysis
The mass spectrometric behavior of this compound and its non-methylated counterpart, tert-butyl (piperidin-4-ylmethyl)carbamate, is dominated by cleavages around the nitrogenous core and the protecting group. The following table summarizes the key observed and predicted fragment ions. For the non-methylated analogue, experimental data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is included[1]. For the target compound, the fragmentation pattern is predicted based on established principles of piperidine and N-Boc group fragmentation[2][3].
| Fragment Ion | Proposed Structure | This compound (Predicted m/z) | tert-butyl (piperidin-4-ylmethyl)carbamate (Observed m/z) [1] | Fragmentation Pathway |
| [M+H]⁺ | Protonated Molecule | 229.19 | 215.18 | Electrospray Ionization (ESI) |
| [M-56]⁺ | Loss of isobutylene | 173.13 | 159.12 | Loss of C4H8 from Boc group |
| [M-100]⁺ | Loss of Boc group | 129.13 | 115.12 | Loss of C4H8 and CO2 |
| Piperidine ring fragment | Iminium ion | 112.11 | 98.10 | α-cleavage at the piperidine ring |
| Boc-related fragment | tert-butyl cation | 57.07 | 57.07 | Cleavage of the Boc group |
Deciphering the Fragmentation Pathways
The fragmentation of these N-Boc protected piperidine derivatives follows predictable pathways, primarily involving the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group.
1. Boc Group Fragmentation: A hallmark of Boc-protected amines is the neutral loss of isobutylene (56 Da) and subsequently carbon dioxide (44 Da), leading to a total loss of 100 Da[3]. This is a dominant fragmentation route and serves as a diagnostic marker for the presence of the Boc group.
2. Piperidine Ring Fragmentation: Piperidine derivatives are known to undergo α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom within the ring. This results in the formation of a stable iminium ion[2]. Further ring opening and fragmentation can also occur, leading to a series of smaller fragment ions.
The presence of the methyl group on the carbamate nitrogen in this compound is expected to subtly influence the relative abundance of these fragments. The inductive effect of the methyl group may slightly stabilize the carbamate linkage, potentially leading to a lower abundance of fragments resulting from the complete loss of the Boc group compared to its non-methylated counterpart.
Experimental Protocols
To generate the comparative data, standardized mass spectrometry protocols are employed. The following outlines a typical methodology for the analysis of these compounds.
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI:
-
Gas Chromatograph: A gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-450.
Visualizing the Fragmentation and Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathway and the experimental workflow.
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Caption: General workflow for mass spectrometry analysis.
References
Piperidine-Based Enzyme Inhibitors: A Comparative Analysis of Biological Activity
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile building block for targeting a wide range of enzymes implicated in various diseases. This guide provides a comparative overview of the biological activity of piperidine-based inhibitors against three key enzyme targets: Acetylcholinesterase (AChE), Dipeptidyl Peptidase-4 (DPP-4), and Beta-secretase 1 (BACE1). The data presented herein is intended for researchers, scientists, and drug development professionals.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Several piperidine-containing compounds have been developed as potent AChE inhibitors.
Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors
| Compound/Drug | Target Enzyme | IC50 Value |
| Donepezil (E2020) | AChE | 5.7 nM[1][2] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM[1] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM[1] |
| Semi-synthetic analogue 7 (from Senna spectabilis) | rat brain AChE | 7.32 µM[3] |
| Semi-synthetic analogue 9 (from Senna spectabilis) | rat brain AChE | 15.1 µM[3] |
| Compound 28 | AChE | 0.41 µM[4] |
| Compound 20 | AChE | 5.94 µM[4] |
| Compound 19 | AChE | 26.78 µM (BuChE)[5] |
| Compound 21 | BuChE | 6.16 µM[5] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is commonly determined using a spectrophotometric method developed by Ellman.[1]
Principle: This colorimetric assay measures the activity of AChE based on the hydrolysis of the substrate acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB, and the test compound at various concentrations.
-
Initiate the reaction by adding a solution of AChE enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cholinergic Signaling Pathway and AChE Inhibition
Caption: Cholinergic signaling and the action of piperidine-based AChE inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.
Comparative Inhibitory Activity of Piperidine-Based DPP-4 Inhibitors
| Compound/Drug | Target Enzyme | IC50 Value |
| Vildagliptin | DPP-4 | - |
| Compound 38 (sulfonamide-piperidine scaffold) | DPP-4 | 41.17 nM[6] |
| Compound 45 (isoquinoline analog) | DPP-4 | 78 nM[6] |
| Compound 2g (piperazine-derived) | DPP-4 | - (80.4% inhibition)[7] |
| Compound 8h (piperazine sulphonamide derivative) | DPP-4 | - (27.32% inhibition at 10 µM)[8] |
Note: Some studies reported percent inhibition at a specific concentration rather than IC50 values.
Experimental Protocol: DPP-4 Inhibition Assay (Fluorescence-Based)
A common method to determine DPP-4 inhibitory activity is through a fluorescence-based assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is fluorescent and can be quantified to determine enzyme activity.[1]
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer (e.g., Tris-HCl), a solution of human recombinant DPP-4 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specific duration (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid).
-
Measure the fluorescence of the liberated AMC using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Incretin Effect and DPP-4 Inhibition in Glucose Homeostasis
Caption: Mechanism of action of piperidine-based DPP-4 inhibitors in glucose control.
Beta-Secretase 1 (BACE1) Inhibitors for Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). Inhibition of BACE1 is a major therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathology of Alzheimer's disease.
Comparative Inhibitory Activity of Piperidine-Based BACE1 Inhibitors
| Compound/Drug | Target Enzyme | IC50 Value |
| Verubecestat (MK-8931) | BACE1 | 2.2 nM[9] |
| Elenbecestat (E2609) | BACE1 | 27 nM[9] |
| Compound 32 | BACE1 | 6 nM[10] |
| Compound 20 | BACE1 | 52 nM[10] |
| Compound 2f | BACE1 | Potent inhibitor[11][12] |
Note: "Potent inhibitor" indicates that the source highlighted its high potency without providing a specific IC50 value.
Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)
A common method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET) assay.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at opposite ends. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer (e.g., sodium acetate, pH 4.5), a solution of recombinant human BACE1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.
-
The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition by comparing the reaction velocities in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition
Caption: The role of piperidine-based BACE1 inhibitors in APP processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Chemical Safety Overview:
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar carbamate compounds and related structures, it may cause skin and eye irritation.[1][2] Some sources indicate that it can cause severe skin burns and eye damage.[1] Inhalation may also lead to respiratory irritation.[2][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for splash protection.[6] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[4][7] Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling various chemicals.[8] Regularly inspect gloves for any signs of degradation or permeation and replace them as needed.[9] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or a chemical-resistant apron.[4][10] For larger quantities or when there is a significant risk of splashing, a chemical-protection suit may be required.[10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working in a poorly ventilated area, if dusts are generated, or if exposure limits are exceeded.[3][4] The recommended filter type is typically P3.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
1. Preparation and Safe Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Preparation: Before handling, ensure you are wearing all the required PPE as outlined in the table above.
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the work area.[4][10] Minimize dust generation and accumulation.[2]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Keep the substance away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a dark place under an inert atmosphere at room temperature.
3. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, dampen the solid material with a suitable solvent and transfer it to a clean, dry, closed container for disposal.[4] Use absorbent paper to clean up any remaining material.[4]
-
Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Sweep up or absorb the material and place it into a suitable container for disposal.[4]
-
First Aid - Eyes: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Seek medical attention if irritation persists.[2][4]
-
First Aid - Skin: If the chemical comes into contact with skin, wash off immediately with plenty of soap and water.[2][4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][7]
-
First Aid - Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] Call a poison center or doctor if you feel unwell.[7]
4. Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Place waste in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. fishersci.ie [fishersci.ie]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
